Ethyl 4-methyl-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-8(2)5-4-6-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJVXCIAKURESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501494 | |
| Record name | Ethyl 4-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-80-2 | |
| Record name | Ethyl 4-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Fischer indole synthesis, a classic and versatile method for the preparation of indole derivatives. This document includes detailed experimental protocols, quantitative data, and visualizations to aid in the practical application of this synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The indole nucleus is a prominent scaffold in a vast array of natural products and pharmacologically active compounds. The strategic placement of a methyl group at the 4-position and an ethyl carboxylate at the 2-position provides a versatile platform for further functionalization and the development of novel therapeutic agents. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its reliability and broad applicability.
Core Synthetic Pathway: The Fischer Indole Synthesis
The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound.
The overall reaction can be summarized as follows:
An In-Depth Technical Guide to the Fischer Indole Synthesis of 4-Methyl-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a classic and versatile method for the construction of the indole nucleus, remains a cornerstone of heterocyclic chemistry. This technical guide provides a comprehensive overview of the application of the Fischer indole synthesis for the preparation of 4-methyl-substituted indoles, a class of compounds with significant interest in medicinal chemistry and materials science. This document details the reaction mechanism, provides specific experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic pathway and experimental workflow.
The Core Reaction: Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[1] The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or Lewis acids like zinc chloride and boron trifluoride.[1]
The accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a phenylhydrazone. This step is often reversible and is also acid-catalyzed.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.
-
Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring.
Synthesis of 4-Methyl-Substituted Indoles: A Comparative Data Analysis
The synthesis of 4-methyl-substituted indoles is typically achieved by employing m-tolylhydrazine as the starting arylhydrazine. The substitution pattern of the final indole product is determined by the choice of the ketone or aldehyde. The following tables summarize quantitative data from various reported syntheses.
Table 1: Reaction Conditions for the Synthesis of Various 4-Methyl-Substituted Indoles
| Product | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dimethyl-1H-indole | Acetone | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |
| 3,4-Dimethyl-1H-indole | Propionaldehyde | Not specified | Not specified | Not specified | Not specified | 84 | [3] |
| 4-Methyl-2-phenyl-1H-indole | Acetophenone | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |
| 6-Methyl-2-phenyl-1H-indole | Phenylacetylene | PPA | Toluene | 90 | Not specified | 69 | |
| 2,3,3,4- and 2,3,3,6-Tetramethylindolenine | Isopropyl methyl ketone | Acetic Acid | Glacial Acetic Acid | Room Temp. | 2 | 88 | [4] |
| 4a,5- and 4a,7-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | 2-Methylcyclohexanone | Acetic Acid | Glacial Acetic Acid | Reflux | 2 | Not specified | [4] |
Note: The reaction of m-tolylhydrazine can lead to a mixture of 4-methyl and 6-methyl isomers. The regioselectivity can be influenced by the reaction conditions and the steric and electronic nature of the reactants.
Table 2: Spectroscopic Data for Selected 4-Methyl-Substituted Indoles
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 3,4-Dimethyl-1H-indole | 7.80 (s, 1H), 7.19 (d, J = 8.1 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 6.93 (d, J = 0.8 Hz, 1H), 6.87 (d, J = 7.1 Hz, 1H), 2.78 (s, 3H), 2.56 (d, J = 0.9 Hz, 3H) | 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19 | [3] |
| 6-Methyl-2-phenyl-1H-indole | 11.38 (s, 1H), 7.92–7.72 (m, 2H), 7.44 (t, J = 7.6 Hz, 2H), 7.34–7.22 (m, 3H), 6.92 (dd, J = 8.2, 1.7 Hz, 1H), 6.80 (d, J = 2.2 Hz, 1H), 2.36 (s, 3H) | 138.0, 136.0, 132.8, 129.3 (2C), 128.3, 127.7, 125.3 (2C), 123.7, 120.1, 111.5, 98.7, 21.6 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the synthesis of 4-methyl-substituted indoles and related structures.
General Experimental Workflow
The typical experimental procedure for the Fischer indole synthesis can be generalized into several key stages, as depicted in the following workflow.
Protocol 1: Synthesis of 2,3,3,4- and 2,3,3,6-Tetramethylindolenine[4]
-
Reactants: m-Tolylhydrazine hydrochloride (0.3 g, 1.89 mmol) and isopropyl methyl ketone (0.17 g, 1.98 mmol).
-
Catalyst and Solvent: Glacial acetic acid (3 g, 0.05 mol).
-
Procedure:
-
To a suitable flask, add m-tolylhydrazine hydrochloride, isopropyl methyl ketone, and glacial acetic acid.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with 1 M sodium hydroxide solution.
-
Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column.
-
-
Yield: 88% (mixture of isomers).
Protocol 2: Synthesis of 4a,5- and 4a,7-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole[4]
-
Reactants: m-Tolylhydrazine hydrochloride (0.3 g, 1.89 mmol) and 2-methylcyclohexanone (0.21 g, 1.89 mmol).
-
Catalyst and Solvent: Glacial acetic acid (3 g, 0.05 mol).
-
Procedure:
-
Combine m-tolylhydrazine hydrochloride, 2-methylcyclohexanone, and glacial acetic acid in a flask.
-
Reflux the mixture with stirring for 2 hours.
-
Monitor the reaction to completion using TLC.
-
Cool the reaction mixture and neutralize with 1 M sodium hydroxide solution.
-
Dilute with water (100 mL) and extract with chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue using a short silica gel column.
-
Protocol 3: Synthesis of 6-Methyl-2-phenyl-1H-indole
-
Reactants: m-Tolylhydrazine hydrochloride (158.5 mg, 1.00 mmol) and phenylacetylene (109 µL, 102 mg, 1.00 mmol).
-
Catalyst and Solvent: Polyphosphoric acid (PPA) in toluene.
-
Procedure:
-
In a reaction vessel, combine m-tolylhydrazine hydrochloride and phenylacetylene in toluene.
-
Add polyphosphoric acid to the mixture.
-
Heat the reaction mixture at 90 °C.
-
After the reaction is complete, perform a suitable work-up.
-
Purify the product by column chromatography (EtOAc/Hexane = 1:4).
-
-
Yield: 69%.
Conclusion
The Fischer indole synthesis provides a robust and adaptable platform for the synthesis of a wide array of 4-methyl-substituted indoles. By judiciously selecting the starting m-tolylhydrazine and the appropriate ketone or aldehyde, researchers can access a diverse range of indole derivatives. The reaction conditions, particularly the choice of acid catalyst and solvent, can significantly influence the reaction efficiency and, in the case of unsymmetrical ketones, the regioselectivity of the cyclization. The protocols and data presented in this guide offer a solid foundation for the practical application and further exploration of the Fischer indole synthesis in the pursuit of novel 4-methyl-substituted indole scaffolds for drug discovery and materials science.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate via the Japp-Klingemann Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate, a valuable indole derivative in medicinal chemistry and drug development. The core of this synthesis is the Japp-Klingemann reaction, a classic and reliable method for the formation of arylhydrazones, which are key precursors for the subsequent Fischer indole synthesis. This document details the reaction mechanisms, provides representative experimental protocols, and presents quantitative data in a structured format.
Introduction to the Japp-Klingemann Reaction and Fischer Indole Synthesis
The synthesis of this compound is a two-step process that begins with the Japp-Klingemann reaction to form a key hydrazone intermediate. This is followed by the Fischer indole synthesis to construct the final indole ring system.
The Japp-Klingemann reaction is a chemical reaction used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. The reaction proceeds through the coupling of the diazonium salt with the enolate of the β-keto-ester, followed by the cleavage of an acyl group to yield the stable arylhydrazone.
The resulting hydrazone then undergoes the Fischer indole synthesis , a reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine or arylhydrazone and an aldehyde or ketone under acidic conditions. The mechanism involves an acid-catalyzed intramolecular cyclization and elimination of ammonia.
Reaction Pathway for the Synthesis of this compound
The overall synthetic route involves the reaction of a diazonium salt derived from 3-methylaniline (m-toluidine) with ethyl 2-methylacetoacetate in the Japp-Klingemann reaction to form ethyl 2-(m-tolylhydrazono)propanoate. This intermediate is then cyclized using an acid catalyst in the Fischer indole synthesis to yield the final product, this compound.
Caption: Overall reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound. Please note that these are representative values and may vary based on the specific experimental conditions and scale of the reaction.
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 1. Japp-Klingemann Reaction | m-Toluidine | Ethyl 2-methylacetoacetate | NaNO₂, HCl, Sodium Acetate | Water, Ethanol | 0 - 5 | 1 - 2 hours | 70 - 85 |
| 2. Fischer Indole Synthesis | Ethyl 2-(m-tolylhydrazono)propanoate | - | H₂SO₄ (or PPA, ZnCl₂) | Ethanol, Acetic Acid | 80 - 120 | 2 - 6 hours | 60 - 75 |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(m-tolylhydrazono)propanoate (Japp-Klingemann Reaction)
Materials:
-
m-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl 2-methylacetoacetate
-
Sodium Acetate
-
Ethanol
-
Water
-
Ice
Procedure:
-
Diazotization of m-Toluidine:
-
In a flask, dissolve m-toluidine (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Japp-Klingemann Coupling:
-
In a separate larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared m-tolyldiazonium salt solution to the ethyl 2-methylacetoacetate solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
The precipitated crude ethyl 2-(m-tolylhydrazono)propanoate is collected by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol to obtain the pure hydrazone.
-
Step 2: Synthesis of this compound (Fischer Indole Synthesis)
Materials:
-
Ethyl 2-(m-tolylhydrazono)propanoate (from Step 1)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Cyclization:
-
In a round-bottom flask, suspend the dried ethyl 2-(m-tolylhydrazono)propanoate (1.0 eq) in ethanol or glacial acetic acid.
-
Carefully add concentrated sulfuric acid (or PPA) (catalytic to stoichiometric amounts) to the suspension while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by filtration and wash it thoroughly with water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and the logical relationship of the reaction steps.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the key reaction stages.
Safety Considerations
-
Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures and not isolated.
-
Concentrated acids such as HCl and H₂SO₄ are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Organic solvents like ethanol are flammable and should be used in a well-ventilated area, away from ignition sources.
-
Always perform a thorough risk assessment before carrying out any chemical synthesis.
This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers are encouraged to consult primary literature for further details and optimization of the reaction conditions for their specific needs.
An In-depth Technical Guide to the Reissert Synthesis of 4-Methylindole-2-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Reissert indole synthesis, with a specific focus on the preparation of 4-methylindole-2-carboxylic acid esters. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. This document details the core chemical transformations, offers detailed experimental protocols, presents quantitative data in a structured format, and provides visualizations of the reaction mechanism and experimental workflow.
Introduction to the Reissert Indole Synthesis
The Reissert indole synthesis is a classic and reliable method for the preparation of indoles and their derivatives.[1][2][3] The reaction proceeds through a two-step sequence:
-
Condensation: An ortho-nitrotoluene derivative undergoes a base-catalyzed condensation reaction with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[1][3] For the synthesis of the target molecule, 2-nitro-4-methyltoluene serves as the starting material. Potassium ethoxide is generally preferred over sodium ethoxide as the base to achieve higher yields.[3]
-
Reductive Cyclization: The intermediate ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization.[1][3] This step involves the reduction of the nitro group to an amine, which subsequently undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.[2] Various reducing agents can be employed for this transformation, with zinc dust in acetic acid being a traditional and effective choice.[1][3] Other reducing systems such as stannous chloride (SnCl₂) can also be utilized.[1]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathways and the general laboratory workflow for the Reissert synthesis of ethyl 4-methylindole-2-carboxylate.
References
Spectroscopic Characterization of Ethyl 4-methyl-1H-indole-2-carboxylate: A Technical Guide
Disclaimer: This technical guide provides a framework for the spectroscopic characterization of Ethyl 4-methyl-1H-indole-2-carboxylate. Due to the limited availability of publicly accessible experimental data for this specific compound, the presented spectral data tables contain predicted values based on the analysis of structurally similar indole derivatives. Researchers are advised to acquire experimental data for their specific sample for accurate characterization.
This guide is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and characterization of heterocyclic compounds. It outlines the standard spectroscopic techniques used to elucidate and confirm the structure of this compound.
Introduction
This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation and purity assessment are critical for any downstream applications, including biological screening and lead optimization. This guide details the application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous indole compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | br s | 1H | N-H |
| ~7.3 - 7.5 | m | 2H | Ar-H |
| ~7.0 - 7.2 | m | 1H | Ar-H |
| ~6.8 - 7.0 | s | 1H | C3-H |
| ~4.3 - 4.5 | q | 2H | -OCH₂CH₃ |
| ~2.4 - 2.6 | s | 3H | Ar-CH₃ |
| ~1.3 - 1.5 | t | 3H | -OCH₂CH₃ |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00). br s = broad singlet, m = multiplet, s = singlet, q = quartet, t = triplet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (Ester) |
| ~138 | C7a |
| ~132 | C4 |
| ~128 | C2 |
| ~127 | C3a |
| ~124 | C6 |
| ~121 | C5 |
| ~110 | C7 |
| ~105 | C3 |
| ~61 | -OCH₂CH₃ |
| ~19 | Ar-CH₃ |
| ~14 | -OCH₂CH₃ |
Predicted in CDCl₃ at 100 MHz.
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Sharp | N-H Stretch |
| ~2900 - 3000 | Medium | C-H Stretch (Aromatic & Aliphatic) |
| ~1680 - 1710 | Strong | C=O Stretch (Ester) |
| ~1500 - 1600 | Medium | C=C Stretch (Aromatic) |
| ~1200 - 1300 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~203 | [M]⁺ (Molecular Ion) |
| ~158 | [M - OCH₂CH₃]⁺ |
| ~130 | [M - COOCH₂CH₃]⁺ |
Predicted for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be homogenous. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
3.1.2. ¹H NMR Acquisition A standard ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer. Key acquisition parameters include:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to ensure proper relaxation for quantitative analysis.
-
Number of Scans: 8-16 scans for a sample with sufficient concentration.
3.1.3. ¹³C NMR Acquisition A proton-decoupled ¹³C NMR experiment is performed on the same sample. Typical parameters include:
-
Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, as the ¹³C nucleus is less sensitive than ¹H.
3.1.4. Data Processing The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. Sample Preparation (Thin Solid Film Method)
-
Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
3.2.2. Data Acquisition
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
3.3.1. Sample Preparation
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Dilute this stock solution to a final concentration of about 1-10 µg/mL with the same or a miscible solvent.
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.
3.3.2. Data Acquisition (Electron Ionization - EI)
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different techniques for structure elucidation.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 4-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 4-methyl-1H-indole-2-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a comprehensive estimation based on the analysis of structurally similar analogs: ethyl 1H-indole-2-carboxylate and 4-methyl-1H-indole. This approach allows for a reliable prediction of the chemical shifts and coupling constants for the target molecule, providing a valuable resource for its identification and characterization.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from the experimental data of its structural analogs and established principles of NMR spectroscopy, considering the electronic effects of the methyl and ethyl carboxylate substituents on the indole ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| NH (H1) | ~11.5 - 12.0 | br s | - | 1H |
| H3 | ~7.1 - 7.3 | s | - | 1H |
| H5 | ~7.0 - 7.2 | d | ~8.0 | 1H |
| H6 | ~7.2 - 7.4 | t | ~7.5 | 1H |
| H7 | ~7.5 - 7.7 | d | ~8.0 | 1H |
| 4-CH₃ | ~2.4 - 2.6 | s | - | 3H |
| OCH₂CH₃ | ~4.3 - 4.5 | q | ~7.1 | 2H |
| OCH₂CH₃ | ~1.3 - 1.5 | t | ~7.1 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~127 - 129 |
| C3 | ~107 - 109 |
| C3a | ~128 - 130 |
| C4 | ~130 - 132 |
| C5 | ~121 - 123 |
| C6 | ~124 - 126 |
| C7 | ~112 - 114 |
| C7a | ~137 - 139 |
| 4-CH₃ | ~18 - 20 |
| C=O | ~161 - 163 |
| OCH₂CH₃ | ~61 - 63 |
| OCH₂CH₃ | ~14 - 16 |
Experimental Data of Structural Analogs
The predictions above are based on the experimental data for the following compounds.
Table 3: Experimental ¹H and ¹³C NMR Data for Ethyl 1H-indole-2-carboxylate
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH | ~11.8 | br s | - | 1H |
| H3 | ~7.18 | d | ~0.8 | 1H |
| H4 | ~7.66 | d | ~8.0 | 1H |
| H5 | ~7.09 | t | ~7.5 | 1H |
| H6 | ~7.27 | t | ~7.8 | 1H |
| H7 | ~7.49 | d | ~8.3 | 1H |
| OCH₂CH₃ | ~4.40 | q | ~7.1 | 2H |
| OCH₂CH₃ | ~1.40 | t | ~7.1 | 3H |
| ¹³C NMR | Chemical Shift (δ, ppm) | |||
| C2 | ~127.5 | |||
| C3 | ~108.3 | |||
| C3a | ~127.2 | |||
| C4 | ~122.5 | |||
| C5 | ~120.7 | |||
| C6 | ~125.1 | |||
| C7 | ~113.1 | |||
| C7a | ~137.9 | |||
| C=O | ~162.3 | |||
| OCH₂CH₃ | ~61.5 | |||
| OCH₂CH₃ | ~14.5 |
Solvent: DMSO-d₆
Table 4: Experimental ¹H and ¹³C NMR Data for 4-Methyl-1H-indole
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH | ~10.9 | br s | - | 1H |
| H2 | ~7.15 | t | ~2.8 | 1H |
| H3 | ~6.45 | t | ~1.9 | 1H |
| H5 | ~6.95 | d | ~8.1 | 1H |
| H6 | ~7.05 | t | ~7.6 | 1H |
| H7 | ~7.35 | d | ~7.1 | 1H |
| 4-CH₃ | ~2.5 | s | - | 3H |
| ¹³C NMR | Chemical Shift (δ, ppm) | |||
| C2 | ~123.9 | |||
| C3 | ~100.8 | |||
| C3a | ~126.9 | |||
| C4 | ~129.8 | |||
| C5 | ~120.3 | |||
| C6 | ~121.8 | |||
| C7 | ~109.4 | |||
| C7a | ~136.2 | |||
| 4-CH₃ | ~18.6 |
Solvent: CDCl₃
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives is outlined below.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents for indole derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 20-100 mg may be required depending on the instrument's sensitivity.
-
Filtration: Filter the sample solution through a pipette containing a small plug of glass wool or a syringe filter to remove any particulate matter, which can degrade the quality of the NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm).
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: A spectral width of approximately 12-15 ppm is usually sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.
-
Number of Scans: 8 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A spectral width of 0-220 ppm is standard for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-10 seconds is often necessary, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Mandatory Visualizations
The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR peak assignment and a generalized workflow for NMR data acquisition.
Caption: Molecular structure with atom numbering.
Caption: Workflow for NMR data acquisition.
In-Depth Mass Spectrometry Analysis of Ethyl 4-methyl-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1] This document outlines predicted mass spectral data, detailed experimental protocols for analysis, and a proposed fragmentation pathway. The information presented is designed to support researchers and drug development professionals in the identification and characterization of this and similar indole derivatives.
Predicted Mass Spectral Data
Due to the limited availability of public mass spectral data for this compound, the following data is predicted based on the analysis of the closely related compound, Ethyl 1H-indole-2-carboxylate, and established fragmentation patterns of indole derivatives and ethyl esters. The molecular weight of this compound is 203.24 g/mol .
| Predicted Fragment | m/z (Predicted) | Proposed Structure | Notes |
| [M]+• | 203 | C12H13NO2 | Molecular Ion |
| [M-CH3]+ | 188 | C11H10NO2 | Loss of a methyl radical from the ethyl group. |
| [M-C2H4]+• | 175 | C10H9NO2 | Loss of ethylene via McLafferty rearrangement. |
| [M-OC2H5]+ | 158 | C10H8NO | Loss of the ethoxy radical. |
| [Indole-C=O]+ | 144 | C9H6NO | Subsequent loss of the remaining ethyl group fragment. |
| [Indole-CH2]+ | 130 | C9H8N | Decarbonylation of the m/z 158 fragment. |
| [Indole]+• | 117 | C8H7N | Loss of the entire ester group. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to follow several key pathways, primarily involving the ester functional group and the indole ring.
References
Physical and chemical properties of Ethyl 4-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-methyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. This document collates available data on its molecular structure, physicochemical characteristics, and synthesis. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel indole-based compounds.
Introduction
This compound (CAS No. 16732-80-2) is a member of the indole family, a class of heterocyclic aromatic compounds widely recognized for their diverse biological activities. Indole derivatives are integral scaffolds in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects.[1] This guide focuses specifically on the 4-methyl substituted ethyl ester of indole-2-carboxylic acid, providing a detailed summary of its known properties and synthetic routes.
Molecular and Physicochemical Properties
The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below. These values are crucial for its application in experimental settings, influencing factors such as solubility, reactivity, and bioavailability.
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 16732-80-2 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol [1] |
| IUPAC Name | This compound |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 140-141 °C | Experimental |
| Boiling Point | 355.6 ± 22.0 °C | Predicted |
| Appearance | White to off-white solid | Experimental[1] |
| Solubility | Soluble in organic solvents | Experimental[1] |
Table 3: Spectral Data (Reference and Predicted)
| Technique | Data |
| ¹H NMR | Expected signals for ethyl group (triplet and quartet), methyl group (singlet), aromatic protons, and NH proton. |
| ¹³C NMR | Expected signals for carbonyl carbon, aromatic carbons, ethyl carbons, and methyl carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching are anticipated. |
| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z = 203. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the esterification of 4-methyl-1H-indole-2-carboxylic acid.
Synthesis Workflow
Caption: Fischer esterification of 4-methyl-1H-indole-2-carboxylic acid.
Detailed Experimental Protocol (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1H-indole-2-carboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, the broader class of indole derivatives is a cornerstone of medicinal chemistry. These compounds are known to interact with a variety of biological targets, leading to a wide range of therapeutic effects.
The indole scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to multiple receptors with high affinity. This versatility has led to the development of indole-based drugs for a multitude of diseases. The functionalization of the indole ring, such as the presence of the 4-methyl group and the 2-carboxylate ester in the title compound, can significantly influence its biological activity, pharmacokinetic properties, and target specificity.
It is plausible that this compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to, antimicrobial or antitumor agents.[1] Further research is warranted to explore the specific biological targets and pharmacological profile of this compound and its derivatives.
Caption: General overview of the diverse roles of indole derivatives in drug discovery.
Conclusion
This compound is a valuable building block for the synthesis of more complex, biologically active molecules. This guide has summarized the currently available physical, chemical, and synthetic data for this compound. While detailed experimental spectral and biological activity data are not yet widely published, the information provided herein serves as a solid foundation for researchers and drug development professionals. Further investigation into the specific properties and applications of this compound is encouraged to unlock its full potential in various scientific fields.
References
In-Depth Technical Guide: Ethyl 4-methyl-1H-indole-2-carboxylate (CAS 16732-80-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-methyl-1H-indole-2-carboxylate, identified by CAS number 16732-80-2, is an organic compound featuring a substituted indole core. The indole scaffold is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals, renowned for a wide spectrum of therapeutic properties including antimicrobial and antitumor effects. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for professionals in chemical and pharmaceutical research and development.
Chemical and Physical Properties
This compound is a white to light yellow solid at room temperature. Its core structure consists of a bicyclic system with a fused benzene and pyrrole ring, substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 2-position. This substitution pattern influences its chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16732-80-2 | N/A |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Appearance | White to light yellow solid | N/A |
| Melting Point | 140-141 °C | N/A |
| Boiling Point | 355.6 ± 22.0 °C (Predicted) | N/A |
| Density | 1.177 ± 0.06 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in organic solvents. | [1] |
Table 2: Spectral Data Interpretation for this compound and Related Analogues
| Spectral Data | Interpretation (Based on related indole structures) |
| ¹H NMR | Signals expected for aromatic protons on the indole ring, a singlet for the methyl group, a quartet and a triplet for the ethyl group of the ester, and a broad singlet for the N-H proton of the indole. |
| ¹³C NMR | Resonances anticipated for the aromatic carbons of the indole core, the methyl carbon, the carbonyl carbon of the ester, and the two carbons of the ethyl group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-H and C=C stretching from the aromatic and aliphatic parts of the molecule. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 203, corresponding to the molecular weight of the compound. |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. Below are detailed protocols for two prominent methods.
Synthesis via Thermal Cyclization of an Azide Precursor
This method involves the thermal decomposition of an azide precursor to form a nitrene, which then undergoes cyclization to yield the indole ring system.
Experimental Protocol:
-
Preparation of the Azide Precursor: The starting material, 2-Propenoic acid, 2-azido-3-(2-methylphenyl), is required for this synthesis.
-
Cyclization Reaction:
-
In a reaction vessel, preheat 100 mL of xylene to 140 °C.
-
Add 19.5 g (0.0844 mol) of 2-Propenoic acid, 2-azido-3-(2-methylphenyl) to the hot xylene in batches.
-
Maintain the reaction mixture at 140 °C for 1 hour after the addition is complete.
-
-
Work-up and Purification:
-
Remove the xylene by distillation under reduced pressure.
-
Dissolve the residue in isopropyl ether.
-
Filter the solution to collect the solid product.
-
Dry the product under vacuum at 40 °C for 18 hours to yield the white crystalline product.
-
This procedure has a reported yield of 62% with a melting point of 141 °C.
Reissert Indole Synthesis
The Reissert indole synthesis is a classical and versatile method for preparing indoles from o-nitrotoluenes and diethyl oxalate. While a specific protocol for this compound is not detailed in the available literature, a general procedure can be adapted.
General Experimental Protocol (Adapted):
-
Condensation:
-
React 2-nitro-m-xylene (a plausible precursor for the 4-methyl indole) with diethyl oxalate in the presence of a strong base like potassium ethoxide in an anhydrous solvent (e.g., diethyl ether or ethanol). This reaction forms the corresponding ethyl o-nitrophenylpyruvate.
-
-
Reductive Cyclization:
-
The resulting pyruvate derivative is then subjected to reductive cyclization. Common reducing agents for this step include zinc dust in acetic acid, iron in acetic acid, or catalytic hydrogenation (e.g., using Pd/C). The nitro group is reduced to an amine, which spontaneously cyclizes to form the indole-2-carboxylic acid ester.
-
-
Work-up and Purification:
-
The reaction mixture is typically worked up by filtering off the reducing agent, followed by extraction with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization.
-
Biological and Industrial Applications
This compound serves primarily as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] The indole nucleus is a "privileged scaffold" in medicinal chemistry, and modifications at various positions can lead to compounds with a wide range of biological activities.
-
Antimicrobial Agents: Derivatives of indole-2-carboxamides have shown promising activity against various bacterial and fungal strains.[3] The core structure of this compound can be chemically modified, for instance, by hydrolysis of the ester to the carboxylic acid followed by amide coupling, to generate libraries of compounds for antimicrobial screening.
-
Antitumor Agents: The indole ring system is present in many natural and synthetic compounds with anticancer properties.[4] this compound can be used as a building block to synthesize novel indole derivatives that may target specific pathways involved in cancer cell proliferation and survival.[5] For example, indole-2-carboxamide derivatives have been investigated as inhibitors of various protein kinases involved in cancer signaling.[5]
Currently, there are no specific, publicly available, detailed experimental protocols or quantitative data (e.g., IC₅₀ values) for the biological activity of this compound itself. Its utility lies in its role as a precursor for the development of new chemical entities.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its indole core, adorned with strategically placed functional groups, provides a versatile platform for the synthesis of novel compounds with potential antimicrobial and antitumor activities. The synthetic routes outlined in this guide offer reliable methods for its preparation, enabling further research into the biological properties of its derivatives. Future work should focus on the synthesis and biological evaluation of compound libraries derived from this scaffold to fully explore its therapeutic potential.
References
Starting Materials for Novel Heterocyclic Compounds: A Technical Guide for Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. The strategic selection of starting materials is a cornerstone of medicinal chemistry, enabling the efficient synthesis of novel molecular scaffolds with therapeutic potential. This guide provides an in-depth overview of key starting materials and their application in the synthesis of prominent heterocyclic cores, complete with experimental protocols, quantitative data, and workflow visualizations for researchers in drug development.
1,3-Dicarbonyl Compounds and Hydrazines: The Gateway to Pyrazoles
The Knorr pyrazole synthesis, a reaction between 1,3-dicarbonyl compounds and hydrazine derivatives, remains a fundamental and highly efficient method for creating the pyrazole core.[1][2][3] This five-membered aromatic ring is a privileged scaffold found in numerous FDA-approved drugs, including the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[4] The reaction's versatility allows for the generation of polysubstituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials.[1][5]
General Experimental Protocol: Knorr Pyrazole Synthesis
The following protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole derivative.
Materials:
-
Substituted 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine hydrochloride (1.1 equiv)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Add the substituted hydrazine hydrochloride to the solution.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for a period of 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the collected solid with cold water or a suitable solvent to remove impurities.
-
Recrystallize the crude product from a solvent such as ethanol or an ethanol/water mixture to yield the pure pyrazole derivative.
Quantitative Data: Synthesis and Biological Activity of Pyrazole Derivatives
The following table summarizes data for novel pyrazole compounds synthesized for anticancer applications.
| Starting Materials | Compound ID | Yield (%) | Biological Target/Assay | Activity (IC₅₀) | Reference |
| (E)-2-((4-bromophenyl)diazenyl)-1-phenylbutane-1,3-dione + Phenylhydrazine | KA5 | N/A | Hepatocellular Carcinoma (HepG2) | 8.5 µM | [6] |
| Various Diketones + Hydrazines | 12d | N/A | Tubulin Polymerization | Significant | [7] |
1,4-Dicarbonyl Compounds and Primary Amines: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is the most prevalent method for constructing the pyrrole ring, another essential heterocyclic motif in medicinal chemistry.[8][9] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[8][10][11] This straightforward approach provides good to excellent yields and is operationally simple.[10][12]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
This protocol describes a modern, microwave-assisted synthesis of a substituted pyrrole.[12]
Materials:
-
1,4-dicarbonyl compound (e.g., hexane-2,5-dione) (1.0 equiv)
-
Primary amine (e.g., aniline) (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol)
-
Catalyst (e.g., Glacial Acetic Acid) (optional)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound (e.g., 20.0 mg, 0.0374 mmol) and the primary amine (3 equivalents).[12]
-
Add the chosen solvent (e.g., ethanol, 400 µL) and catalyst, if required (e.g., glacial acetic acid, 40 µL).[12]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 2-10 minutes).[10][12]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).[12]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[10][12]
Quantitative Data: Paal-Knorr Synthesis Yields
| 1,4-Dicarbonyl | Amine | Conditions | Product | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | Reflux, 15 min, cat. HCl | 2,5-dimethyl-1-phenyl-1H-pyrrole | ~52% | [10] |
| 1,4-Diketone | Various | Microwave, 80 °C, Acetic Acid/Ethanol | Tricyclic pyrrole-2-carboxamide | N/A | [12] |
o-Phenylenediamine: A Key Building Block for Benzimidazoles
Benzimidazoles are a critical class of heterocycles with a wide range of therapeutic applications, including antiulcer (omeprazole) and anthelmintic (albendazole) agents. A primary synthetic route involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids (and their derivatives).[13][14] Modern protocols often use catalysts to promote the reaction under mild conditions.[13][15]
Experimental Protocol: Catalytic Synthesis of 2-Substituted Benzimidazoles
This procedure details the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde using a supported gold nanoparticle catalyst.[13]
Materials:
-
o-Phenylenediamine (1.0 equiv, 0.3 mmol)
-
Aldehyde (aromatic, heteroaromatic, or aliphatic) (1.0 equiv, 0.3 mmol)
-
Supported Gold Catalyst (e.g., Au/TiO₂) (1 mol % Au)
-
Solvent (e.g., CHCl₃:MeOH 3:1 mixture)
Procedure:
-
Place the supported gold catalyst in a glass vial.[13]
-
Add the solvent, followed by o-phenylenediamine and the corresponding aldehyde.[13]
-
Stir the reaction mixture at room temperature (25 °C) for approximately 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, centrifuge the mixture to separate the solid catalyst.
-
Wash the catalyst with ethanol. The combined supernatant contains the product.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Quantitative Data: Synthesis of Benzimidazole Derivatives
| Aldehyde | Product Yield (%) | Reference |
| 1-Naphthaldehyde | 96% | [13] |
| 2-Furaldehyde | 94% | [13] |
| Thiophene-2-carbaldehyde | 95% | [13] |
| 6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde | 96% | [13] |
Anthranilic Acid: Versatile Precursor for Quinazolinones
Quinazolinones are bicyclic heterocycles known for a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[16] A common and effective synthetic strategy is the reaction of anthranilic acid with amides (like formamide) or its acylation followed by cyclization with an amine source.[17][18][19]
Experimental Protocol: Synthesis of Quinazolin-4-one
This protocol describes the high-yield synthesis of the parent quinazolin-4-one from anthranilic acid and formamide.[17]
Materials:
-
Anthranilic acid (1.0 equiv, 0.1 mol, 13.7 g)
-
Formamide (4.0 equiv, 0.4 mol, 16 mL)
Procedure:
-
Combine anthranilic acid and formamide in a flask.
-
Heat the reaction mixture in a glycerin bath or Wood's alloy at 130-140 °C for 2 hours.[17]
-
Monitor the reaction's completion via TLC (benzene:acetone 5:3 system).[17]
-
Cool the reaction mixture. The product will precipitate.
-
Collect the solid product by filtration and wash with a suitable solvent. This method can achieve yields of up to 96%.[17]
Visualizing Biological Pathways and Experimental Workflows
The novel heterocyclic compounds synthesized from these starting materials are often designed to modulate specific cellular signaling pathways implicated in disease. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a major target for kinase inhibitors.[20][21][22][23]
Caption: The PI3K/Akt/mTOR signaling cascade, a key target for heterocyclic kinase inhibitors.
The development of these inhibitors follows a structured workflow, from initial synthesis through biological screening to identify lead compounds.
Caption: General workflow for the synthesis and development of novel heterocyclic compounds.
Conclusion
The rational selection of versatile and accessible starting materials is fundamental to the successful discovery of novel heterocyclic drug candidates. Core building blocks such as dicarbonyl compounds, hydrazines, primary amines, o-phenylenediamine, and anthranilic acid provide robust and efficient pathways to a rich diversity of privileged heterocyclic scaffolds like pyrazoles, pyrroles, benzimidazoles, and quinazolinones. By leveraging established name reactions and modern synthetic techniques, researchers can rapidly generate libraries of compounds for biological evaluation, accelerating the journey from initial concept to potential therapeutic.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. youtube.com [youtube.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. pjps.pk [pjps.pk]
- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. generis-publishing.com [generis-publishing.com]
- 18. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
The Biological Potential of 4-Methyl-Substituted Indole-2-Carboxylates: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Among the vast library of indole derivatives, those substituted at the 4-position with a methyl group and possessing a carboxylate function at the 2-position represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the known and potential biological activities of 4-methyl-substituted indole-2-carboxylates, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and drug development professionals, offering insights into the synthesis, experimental evaluation, and potential mechanisms of action of this promising class of molecules.
Synthesis of 4-Methyl-Substituted Indole-2-Carboxylates
The synthesis of the 4-methyl-1H-indole-2-carboxylic acid scaffold is a crucial first step in the exploration of its biological potential. A common and effective method for the synthesis of indole-2-carboxylates is the Fischer indole synthesis. While specific examples detailing the synthesis of a wide array of 4-methyl-substituted analogs are not abundant in the literature, the general principles of indole synthesis can be readily applied.
A general synthetic approach is outlined below:
This pathway allows for the introduction of the key 4-methyl substituent from the starting 3-methylaniline. The resulting 4-methyl-1H-indole-2-carboxylic acid can then be further functionalized at the carboxylate group to generate a library of ester and amide derivatives for biological screening.
Antimicrobial Potential
Indole derivatives are well-known for their broad-spectrum antimicrobial activities. While specific studies on a series of 4-methyl-substituted indole-2-carboxylates are limited, the general antimicrobial properties of related indole compounds suggest that this class of molecules is a promising area for investigation.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of some representative indole derivatives against various microbial strains. It is important to note that these are not 4-methyl-substituted analogs but provide a reference for the potential potency of this class of compounds.
| Compound ID | Modification | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Indole-Triazole Derivative (3d) | Indole with triazole substituent | S. aureus | 6.25 | - | [1] |
| MRSA | 6.25 | - | [1] | ||
| C. krusei | 3.125 | - | [1] | ||
| Indole-Thiadiazole Derivative (2h) | Indole with thiadiazole substituent | S. aureus | 6.25 | - | [1] |
| Indole Derivative (4P) | Aminoguanidinium moiety | K. pneumoniae 2108 | 4 | 8 | [2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data for illustrative purposes from related indole structures.
Experimental Protocol: Broth Microdilution Assay
The antimicrobial activity of synthesized compounds can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Anticancer Potential
The indole scaffold is a common feature in many anticancer agents. Modifications on the indole ring and at the carboxylate position can significantly influence the cytotoxic and antiproliferative activity of these compounds.
Quantitative Anticancer Data
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Indole-2-carboxamide (6i) | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 ± 0.4 | [3] |
| Indole-2-carboxamide (6v) | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.49 ± 0.3 | [3] |
| Indole-based Thalidomide Analog (11g) | Indole-based thalidomide analog | HepG-2 (Liver) | - | [4] |
| Indole-based Thalidomide Analog (21a) | Indole-based thalidomide analog | HepG-2 (Liver) | - | [4] |
IC50: Half-maximal inhibitory concentration. Data for illustrative purposes from related indole structures.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]
Anti-inflammatory Potential
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Indole derivatives have shown promise as inhibitors of key inflammatory mediators.
Potential Anti-inflammatory Mechanisms
While specific signaling pathways for 4-methyl-substituted indole-2-carboxylates have not been elucidated, based on the activity of other indole derivatives, they may exert their anti-inflammatory effects through the inhibition of pro-inflammatory enzymes and cytokines. A hypothetical signaling pathway is depicted below.
References
- 1. atcc.org [atcc.org]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Ethyl 4-methyl-1H-indole-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-methyl-1H-indole-2-carboxylate is a heterocyclic building block of significant interest in the field of medicinal chemistry. The indole scaffold itself is a privileged structure, found in a vast array of biologically active natural products and synthetic compounds. The specific substitution pattern of an ethyl ester at the 2-position and a methyl group at the 4-position provides a unique starting point for the synthesis of diverse compound libraries with potential therapeutic applications. This technical guide explores the utility of this compound as a core component in the design and synthesis of novel therapeutic agents, with a focus on its application in the development of kinase inhibitors for cancer therapy. While direct examples of bioactive compounds derived from this specific starting material with extensive biological data are limited in publicly available literature, this guide will provide a representative framework for its potential applications, including detailed synthetic protocols, illustrative biological data from closely related analogs, and relevant signaling pathway diagrams.
Synthesis and Chemical Properties
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for indole-based compounds.[1] Its structure allows for various chemical modifications, making it a versatile tool in the development of new bioactive molecules. The synthesis of the core indole-2-carboxylate structure can be achieved through several established methods, most notably the Fischer indole synthesis.
General Synthesis: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. The general workflow involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.
Caption: General workflow of the Fischer indole synthesis.
Application as a Building Block in Kinase Inhibitor Synthesis: A Representative Example
While specific examples utilizing this compound are not extensively documented with full biological data sets, we can extrapolate its potential by examining the synthesis and activity of closely related indole-2-carboxamide derivatives that have shown potent kinase inhibition. The following section presents a representative, albeit illustrative, synthesis and evaluation of a hypothetical kinase inhibitor derived from 4-methyl-1H-indole-2-carboxylic acid (obtainable from the ethyl ester by hydrolysis).
Synthesis of a Representative Indole-2-Carboxamide Kinase Inhibitor
The synthesis of a potential kinase inhibitor from this compound would typically involve two key steps: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a suitable amine-containing fragment.
Step 1: Hydrolysis of this compound
Caption: Workflow for the hydrolysis of the ethyl ester.
Experimental Protocol: Hydrolysis
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add potassium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-methyl-1H-indole-2-carboxylic acid.
Step 2: Amide Coupling to form the Kinase Inhibitor
References
Methodological & Application
Application Notes and Protocols: N-alkylation of Ethyl 4-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the N-alkylation of Ethyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The presence of an electron-withdrawing ester group at the C2-position increases the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation. This document summarizes common and effective methods for this transformation.
Introduction to N-alkylation of Indoles
The N-alkylation of indoles is a fundamental transformation in organic synthesis. For indole-2-carboxylates, the reaction proceeds via deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and selectivity. Classical conditions often involve the use of a strong base like sodium hydride in an aprotic polar solvent such as DMF or THF, which generally leads to high yields and selectivity for N-alkylation over potential C3-alkylation.[1] Milder conditions using bases like potassium carbonate or aqueous potassium hydroxide have also been proven effective, particularly for activated indoles like the title compound.
Summary of Reaction Conditions
The following table summarizes various reported and analogous conditions for the N-alkylation of ethyl indole-2-carboxylate derivatives. These conditions are applicable to this compound.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 1H-indole-2-carboxylate | Allyl bromide | aq. KOH | Acetone | 20 | 2 | 85 | [2] |
| 2 | Ethyl 1H-indole-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | 20 | 2 | 94 | [2] |
| 3 | Ethyl 1H-indole-2-carboxylate | Amyl bromide | aq. KOH | Acetone | 20 | 8 | 60 | [2] |
| 4 | Ethyl 7-halo-1H-indole-2-carboxylate | Various alkyl halides | K₂CO₃ | DMF | 50 | 24 | Not specified | |
| 5 | Indole-2-carboxylic acid | Dimethyl carbonate | DABCO (catalytic) | DMF | 90-95 | 21 | 95 (of methyl ester) | |
| 6 | 5-Bromoindole | Dimethyl carbonate | DABCO (catalytic) | DMF | 90-95 | 5 | ~100 | |
| 7 | General Indole | Alkyl halide | NaH | DMF or THF | RT to 80 | 0.25 - 12 | High | [1] |
| 8 | Methyl indole-2-carboxylate | (E)-1,3-diphenylallyl acetate | Cs₂CO₃ | CH₂Cl₂ | 40 | Not specified | 99 |
Experimental Protocols
Protocol 1: N-Alkylation using Aqueous Potassium Hydroxide in Acetone
This protocol is adapted from the successful N-alkylation of ethyl indol-2-carboxylate.[2]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Potassium hydroxide (KOH)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq.) in acetone, add the alkyl halide (1.1 eq.).
-
Add a solution of potassium hydroxide (3.0 eq.) in a minimal amount of water.
-
Stir the reaction mixture at room temperature (20-25 °C) for 2-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: N-Alkylation using Sodium Hydride in DMF
This protocol is based on classical and widely used conditions for indole N-alkylation.[1]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 2-12 hours, monitoring by TLC. Gentle heating (e.g., to 50-80 °C) can be applied to accelerate the reaction if necessary.
-
After completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure N-alkylated product.
Visualizations
The following diagrams illustrate the general workflow for the N-alkylation of this compound and the relationship between the key reaction components.
Caption: Experimental workflow for N-alkylation.
Caption: Key components of the N-alkylation reaction.
References
Application Notes and Protocols for Amide Coupling Reactions with 4-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules. 4-methyl-1H-indole-2-carboxylic acid is a valuable scaffold in this regard, with its derivatives demonstrating significant potential in various therapeutic areas. Notably, N-substituted 4-methyl-1H-indole-2-carboxamides have emerged as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in Mycobacterium tuberculosis.[1][2][3] This inhibition disrupts the formation of the mycobacterial cell wall, leading to cell death.[1][2][3] Beyond their antitubercular activity, indole-2-carboxamides have also been investigated for their anticancer properties, targeting key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4]
These application notes provide a comprehensive overview of common amide coupling methodologies for 4-methyl-1H-indole-2-carboxylic acid, complete with detailed experimental protocols and a summary of reaction conditions. The information presented is intended to guide researchers in the efficient synthesis and exploration of novel indole-2-carboxamide derivatives for drug discovery.
Data Presentation: Amide Coupling Reactions of 4-methyl-1H-indole-2-carboxylic acid and Analogs
The following tables summarize various reaction conditions for the amide coupling of 4-methyl-1H-indole-2-carboxylic acid and structurally related indole-2-carboxylic acids. These examples showcase the versatility of different coupling reagents and conditions, providing a valuable resource for reaction optimization.
Table 1: HATU Mediated Amide Coupling
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Substituted 1H-indole-2-carboxylic acid | Aromatic/Alkyl/Cycloalkyl amine | HATU | DIPEA | DMF | N/A | N/A | [5] |
Table 2: Carbodiimide (EDCI/DCC) Mediated Amide Coupling
| Carboxylic Acid | Amine | Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1H-indole-2-carboxylic acid | Amino ester hydrochloride | DCC | HOBt | TEA | THF | N/A | 57-70 | [6] |
| 1-Benzyl-1H-indole-2-carboxylic acid | 4-Chlorobenzylamine | EDCI/HOBt | - | DIPEA | DCM | 24 | 77 | [7] |
| 1-Benzyl-1H-indole-2-carboxylic acid | 2,4-Dichlorobenzylamine | EDCI/HOBt | - | DIPEA | DCM | 24 | 68 | [7] |
| 4,6-difluoro-1H-indole-2-carboxylic acid | Amidoadamantyl derivative | EDCI/HOBt | - | DIPEA | DMF | N/A | 25 | [8] |
Table 3: Phosphonium (BOP) Mediated Amide Coupling
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time | Yield (%) | Reference |
| Substituted 3-methyl-1H-indole-2-carboxylic acids | Various amines | BOP | DIPEA | DCM | Overnight | 75-94 | [4] |
Experimental Protocols
The following are detailed protocols for common amide coupling reactions involving 4-methyl-1H-indole-2-carboxylic acid.
Protocol 1: General Amide Coupling using EDCI/HOBt
This protocol is a widely used and versatile method for the formation of amide bonds.
Materials:
-
4-methyl-1H-indole-2-carboxylic acid
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the amine (1.0-1.2 eq), HOBt (1.0-1.2 eq), and DIPEA or TEA (2.0-3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI·HCl (1.2-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Amide Coupling using HATU
HATU is a highly efficient coupling reagent, often used for more challenging couplings.
Materials:
-
4-methyl-1H-indole-2-carboxylic acid
-
Amine of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1-1.5 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Amide Coupling using BOP Reagent
BOP is another effective phosphonium-based coupling reagent.
Materials:
-
4-methyl-1H-indole-2-carboxylic acid
-
Amine of interest
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCM, add DIPEA (2.0-3.0 eq).
-
Add BOP reagent (1.1-1.3 eq) to the mixture at room temperature.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for the amide coupling of 4-methyl-1H-indole-2-carboxylic acid.
Signaling Pathway: Inhibition of MmpL3 in Mycobacterium tuberculosis
Caption: Inhibition of mycolic acid transport via the MmpL3 transporter by indole-2-carboxamides.
References
- 1. pnas.org [pnas.org]
- 2. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Bioactive Carboxamides from Ethyl 4-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of bioactive carboxamides derived from Ethyl 4-methyl-1H-indole-2-carboxylate. The synthesis involves a two-step process: alkaline hydrolysis of the starting ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. This class of compounds has demonstrated significant potential in drug discovery, with reported antitubercular and anticancer activities.
Synthetic Workflow
The overall synthetic scheme is presented below. The initial step is the saponification of the ethyl ester to yield the key intermediate, 4-methyl-1H-indole-2-carboxylic acid. This intermediate is then coupled with a selected amine using standard peptide coupling reagents to produce the target bioactive carboxamides.
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-1H-indole-2-carboxylic acid
This protocol describes the alkaline hydrolysis of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (or Methanol)
-
Water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol (approximately 5-10 mL per gram of ester).
-
Add a 10% aqueous solution of potassium hydroxide (2.0-2.5 molar equivalents).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The hydrolysis is typically complete within a few hours to overnight.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and, if necessary, decolorize with activated carbon by heating to reflux for a short period, followed by filtration.
-
Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 10% hydrochloric acid. A precipitate will form.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 4-methyl-1H-indole-2-carboxylic acid. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or other analytical methods.
Protocol 2: Synthesis of N-substituted-4-methyl-1H-indole-2-carboxamides via EDC/HOBt Coupling
This protocol details the amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
4-methyl-1H-indole-2-carboxylic acid
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
EDC·HCl (1.1-1.5 equivalents)
-
HOBt (1.1-1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methyl-1H-indole-2-carboxylic acid in anhydrous DMF or DCM, add the desired amine, HOBt, and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4-methyl-1H-indole-2-carboxamide.
Protocol 3: Synthesis of N-substituted-4-methyl-1H-indole-2-carboxamides via BOP Coupling
This protocol describes the use of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling reagent.
Materials:
-
4-methyl-1H-indole-2-carboxylic acid
-
Desired primary or secondary amine (1.2 equivalents)
-
BOP reagent (1.2 equivalents)
-
DIPEA or TEA (1.5 equivalents)
-
Anhydrous DMF
-
10% aqueous citric acid solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
DCM
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the 4-methyl-1H-indole-2-carboxylic acid, the amine, and DIPEA in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the BOP reagent to the solution and stir.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final carboxamide.
Biological Activity Data
Carboxamides derived from indole-2-carboxylic acids have shown promising biological activities, particularly as antitubercular and anticancer agents. The substitution pattern on the indole ring and the nature of the amide substituent are crucial for activity.
Antitubercular Activity
While specific data for 4-methyl-1H-indole-2-carboxamides is limited, studies on the closely related 4,6-dimethylindole-2-carboxamides provide valuable insights into the potential of this scaffold. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-substituted 4,6-dimethyl-1H-indole-2-carboxamides against Mycobacterium tuberculosis (H37Rv) and other non-tuberculous mycobacteria (NTM).
Table 1: Antitubercular Activity of N-substituted 4,6-dimethylindole-2-carboxamides
| Compound | R-group on Amide | M. tuberculosis H37Rv MIC (µM)[1] |
| 1 | 1-Adamantyl | >200 |
| 2 | N-rimantadine | 0.88[1] |
| 3 | N-(1-adamantyl) | 0.68[1] |
| 4 | N-(1-adamantyl)-4,6-dimethyl | 0.012[1] |
Anticancer Activity
Various indole-2-carboxamide derivatives have been evaluated for their antiproliferative activity against a range of cancer cell lines. The data below presents the half-maximal inhibitory concentration (IC₅₀) and/or the 50% growth inhibition (GI₅₀) values for selected compounds, highlighting the potential of this chemical class in oncology drug discovery.
Table 2: Anticancer Activity of Selected Indole-2-Carboxamides
| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 5f | KNS42 (paediatric GBM) | 0.84 (viability) | [2] |
| 9a | BT12 (AT/RT) | 0.89 (cytotoxic), 7.44 (antiproliferative) | [1] |
| 9a | BT16 (AT/RT) | 1.81 (cytotoxic), 6.06 (antiproliferative) | [1] |
| 15 | KNS42 (paediatric GBM) | 5.04 (cytotoxic), 6.62 (antiproliferative) | [2] |
| Indole-2-carboxamide derivative | K-562 (leukemia) | 0.33 | [3] |
| Indole-2-carboxamide derivative | HCT-116 (colon cancer) | 1.01 | [3] |
Signaling Pathway and Mechanism of Action
The biological activity of indole-2-carboxamides can be attributed to their interaction with various cellular targets. For instance, in the context of tuberculosis, some indole-2-carboxamides have been shown to target the MmpL3 transporter, which is essential for the transport of mycolic acids, crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.
In cancer, indole-2-carboxamides can exert their effects through multiple mechanisms, including the inhibition of protein kinases that are often dysregulated in cancer cells. The diagram below illustrates a simplified representation of a signaling pathway that can be targeted by these compounds.
These application notes and protocols provide a comprehensive guide for the synthesis and evaluation of bioactive carboxamides derived from this compound. The provided data and methodologies can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Anti-inflammatory Compounds from Ethyl 4-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and evaluation of potential anti-inflammatory compounds derived from Ethyl 4-methyl-1H-indole-2-carboxylate. The methodologies outlined herein are intended to guide researchers in the development of novel indole-based anti-inflammatory agents.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects. The indole-2-carboxamide scaffold, in particular, has been identified as a promising pharmacophore for the development of new anti-inflammatory agents. These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This application note details a two-step synthetic protocol starting from this compound to generate N-aryl-4-methyl-1H-indole-2-carboxamides, followed by protocols for their in vitro and in vivo anti-inflammatory evaluation.
Experimental Protocols
Part 1: Chemical Synthesis
The synthesis of N-aryl-4-methyl-1H-indole-2-carboxamides from this compound is a two-step process involving hydrolysis of the ester followed by amide coupling.
Step 1: Hydrolysis of this compound to 4-methyl-1H-indole-2-carboxylic acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 2M)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and flask
-
Filter paper
-
pH paper
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.
-
A precipitate of 4-methyl-1H-indole-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield the carboxylic acid.
Step 2: Amide Coupling of 4-methyl-1H-indole-2-carboxylic acid with an Aromatic Amine (e.g., 4-chloroaniline)
Materials:
-
4-methyl-1H-indole-2-carboxylic acid
-
4-chloroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired aromatic amine (e.g., 4-chloroaniline, 1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-chlorophenyl)-4-methyl-1H-indole-2-carboxamide.
Experimental Workflow Diagram
Caption: Synthetic scheme for N-aryl-4-methyl-1H-indole-2-carboxamides.
Part 2: Biological Evaluation
In Vitro Anti-inflammatory Activity Assay: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This assay measures the ability of the synthesized compounds to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized indole-2-carboxamide compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Cell culture incubator (37°C, 5% CO₂)
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the compounds to the desired final concentrations in DMEM. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO) and a positive control group (LPS alone).
-
Cytokine Measurement: After incubation, collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[1][2][3]
-
Cell Viability Assay (MTT): To assess the cytotoxicity of the compounds, perform an MTT assay on the remaining cells in the plate. Add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for each active compound.
In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of the synthesized compounds.[4][5][6][7]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Synthesized indole-2-carboxamide compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin (positive control)
-
Plethysmometer
-
Syringes and needles
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (synthesized compounds at various doses, e.g., 10, 20, 50 mg/kg). Administer the compounds or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Biological Evaluation Workflow Diagram
Caption: Workflow for in vitro and in vivo anti-inflammatory evaluation.
Data Presentation
The anti-inflammatory activity of synthesized indole-2-carboxamide derivatives is summarized in the table below. The data is presented as IC₅₀ values for the inhibition of pro-inflammatory mediators or as percentage inhibition in the carrageenan-induced paw edema model.
| Compound ID | R Group (at N-position) | Assay | Target/Mediator | IC₅₀ (µM) or % Inhibition | Reference |
| 13b | 2-chloropropylcarbonyl | In vitro (LPS-induced RAW 264.7) | NO | 10.992 | [8] |
| In vitro (LPS-induced RAW 264.7) | IL-6 | 2.294 | [8] | ||
| In vitro (LPS-induced RAW 264.7) | TNF-α | 12.901 | [8] | ||
| 13d | 2-chloroethylcarbonyl | In vitro (LPS-induced RAW 264.7) | NO | 19.969 | [8] |
| In vitro (LPS-induced RAW 264.7) | IL-6 | 4.715 | [8] | ||
| In vitro (LPS-induced RAW 264.7) | TNF-α | 22.044 | [8] | ||
| UA-1 | Ursolic acid derivative | In vitro (LPS-induced RAW 264.7) | NO | 2.2 | [9] |
| In vitro (LPS-induced RAW 264.7) | TNF-α | 74.2% at 5 µM | [9] | ||
| In vitro (LPS-induced RAW 264.7) | IL-6 | 55.9% at 5 µM | [9] | ||
| 4b | 4-Chlorobenzyl | In vivo (Carrageenan paw edema) | Edema | 90.5% inhibition | [10] |
| 4d | 4-Methylbenzyl | In vivo (Carrageenan paw edema) | Edema | 75.6% inhibition | [10] |
| 4f | 4-Fluorobenzyl | In vivo (Carrageenan paw edema) | Edema | 81.1% inhibition | [10] |
| 2a | N-substituted isoquinoline | In vitro | COX-2 | 0.47 | [11] |
| In vivo (Carrageenan paw edema) | Edema | 95% inhibition | [11] | ||
| Indole carboxamide | - | In vivo (Carrageenan paw edema) | Edema | 73.02% inhibition |
Signaling Pathways
The anti-inflammatory effects of many indole derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Indole-based compounds can inhibit this pathway at various points, thereby suppressing the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by indole-2-carboxamides.
MAPK Signaling Pathway in Inflammation
The MAPK family, including p38, JNK, and ERK, are key signaling molecules that regulate the production of inflammatory mediators.[12][13][14][15][16] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1 and NF-κB, resulting in the expression of pro-inflammatory genes. The p38 MAPK pathway, in particular, can regulate NF-κB transcriptional activity.[12][13][14][15][16] Indole derivatives have been shown to inhibit the phosphorylation and activation of MAPKs, thereby reducing the inflammatory response.
Caption: Inhibition of the p38 MAPK signaling pathway by indole-2-carboxamides.
References
- 1. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. portlandpress.com [portlandpress.com]
- 15. A critical role for p38 map kinase in NF-kappaB signaling during intermittent hypoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. p38 MAPK-induced Nuclear Factor-κB Activity Is Required for Skeletal Muscle Differentiation: Role of Interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Drug Discovery Using Ethyl 4-methyl-1H-indole-2-carboxylate as a Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Ethyl 4-methyl-1H-indole-2-carboxylate as a foundational scaffold for the development of novel antiviral agents. The indole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1][2] This document outlines the synthesis of derivative compounds, protocols for antiviral screening, and presents antiviral activity data for analogous compounds, offering a roadmap for researchers in this field.
Introduction to the Indole Scaffold in Antiviral Research
The indole nucleus is a core structural motif in numerous marketed and clinical-phase antiviral drugs, such as Arbidol (Umifenovir) and Delavirdine.[1] Its unique structure allows for mimicking peptide interactions and binding to various viral and host cell enzymes, making it a versatile starting point for drug discovery.[1] Derivatives of the indole scaffold have shown inhibitory activity against a wide range of viruses by targeting different stages of the viral life cycle, including entry and fusion, reverse transcription, integration, and protease activity.[1] this compound serves as an excellent starting material for chemical library synthesis due to the reactivity of its indole nitrogen, the ester group at the 2-position, and the potential for further functionalization of the aromatic ring.
Synthesis of Novel Antiviral Candidates
The synthesis of antiviral candidates from this compound can be approached through several synthetic routes. A common strategy involves the modification of the indole nitrogen (N1) and the ester group at the C2 position. Below is a generalized synthetic workflow for creating a library of derivatives.
Caption: Generalized workflow for the synthesis of a derivative library from this compound.
Protocol: General Synthesis of N-substituted Indole-2-carboxamides
-
N-Alkylation/Arylation: To a solution of this compound in a suitable solvent (e.g., DMF, ACN), add a base (e.g., K₂CO₃, NaH) followed by the desired alkyl or aryl halide. Stir the reaction at room temperature or with heating until completion, as monitored by TLC.
-
Ester Hydrolysis: The N-substituted ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water. Acidification of the reaction mixture yields the carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is coupled with a diverse range of amines using a standard peptide coupling reagent (e.g., HATU, EDCI, HOBt) in an appropriate solvent like DMF or DCM to yield the final amide derivatives.
-
Purification: The final compounds are purified using column chromatography or recrystallization to ensure high purity for biological testing.
Antiviral Activity Screening
A critical step in the drug discovery process is the evaluation of the synthesized compounds for their antiviral efficacy and cytotoxicity. The following protocols outline standard in vitro assays for this purpose.
Caption: Workflow for the in vitro screening of antiviral compounds.
Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed host cells (e.g., Vero, MDCK, HeLa) in a 96-well plate at a density of 1-5 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
TC50 Calculation: Calculate the 50% cytotoxic concentration (TC50) by plotting the percentage of cell viability against the compound concentration.
Protocol: Antiviral Assay (Cytopathic Effect - CPE Inhibition Assay)
-
Cell Seeding and Infection: Seed host cells in a 96-well plate as described above. After 24 hours, infect the cells with the virus of interest at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Compound Treatment: Immediately after infection, add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Ribavirin, Oseltamivir) and a virus-only control.[3][4]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until the virus control wells show 80-100% CPE.
-
CPE Observation and Staining: Observe the cells under a microscope for CPE. Cell viability can be quantified by staining with crystal violet or by using the MTT assay as described above.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition against the compound concentration.[3][4]
Quantitative Antiviral Data for Analogous Indole-2-Carboxylates
While specific data for derivatives of this compound is not yet published, the following tables summarize the antiviral activity of structurally related indole-2-carboxylate derivatives against various RNA and DNA viruses.[3][4] This data provides a strong rationale for exploring the 4-methyl analog as a scaffold.
Table 1: Antiviral Activity against Coxsackie B3 Virus (Cox B3) [3][4]
| Compound ID | TC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| 2f | 14.51 | 1.59 | 9.1 |
| 3f | 16.37 | 4.55 | 3.6 |
| 8f | 122.33 | 7.18 | 17.1 |
| 17f | 18.29 | 10.56 | 1.7 |
| Ribavirin | >1058.68 | 1058.68 | >1 |
Table 2: Antiviral Activity against Influenza A/FM/1/47 (H1N1) Virus [3][4]
| Compound ID | TC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| 8e | >24.38 | 8.13 | >3.0 |
| 8f | 122.33 | 9.43 | 13.0 |
| 14f | 91.22 | 7.53 | 12.1 |
| Oseltamivir | >1000 | 6.43 | >155.5 |
Table 3: Antiviral Activity against Herpes Simplex Virus-1 (HSV-1) [3]
| Compound ID | TC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| 15e | 212.02 | 101.93 | 2.1 |
| 17f | 18.29 | >18.29 | - |
| Acyclovir | >1000 | 1.25 | >800 |
Potential Mechanisms of Action and Future Directions
The broad-spectrum activity of indole derivatives suggests multiple potential mechanisms of action. For enveloped viruses like influenza, compounds may act as entry or fusion inhibitors, similar to Arbidol, which targets the viral hemagglutinin.[1] For other viruses, inhibition of viral polymerases or proteases are also common mechanisms for indole-based compounds.[1]
Caption: Potential viral life cycle stages inhibited by indole-2-carboxylate derivatives.
Future work should focus on:
-
Synthesis and Screening: Synthesizing a focused library of derivatives based on the this compound scaffold and screening them against a diverse panel of viruses.
-
Mechanism of Action Studies: For lead compounds, elucidating the specific viral or host target through assays such as time-of-addition studies, enzyme inhibition assays, and resistance selection studies.
-
Structure-Activity Relationship (SAR) Studies: Building a comprehensive SAR to guide the rational design of more potent and selective analogs. The data suggests that modifications at the 4-position of the indole ring are compatible with antiviral activity.[3][5]
-
In Vivo Efficacy: Evaluating the most promising lead compounds in animal models of viral infection to determine their in vivo efficacy and pharmacokinetic properties.
References
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Ethyl 4-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the ester functionality in indole derivatives is a crucial transformation in synthetic organic chemistry, providing access to valuable building blocks such as (1H-indol-2-yl)methanols. These products are precursors for a wide range of biologically active compounds, including those with potential applications in medicinal chemistry. This document provides detailed protocols for the reduction of Ethyl 4-methyl-1H-indole-2-carboxylate to (4-methyl-1H-indol-2-yl)methanol using common laboratory reducing agents. The choice of reducing agent is critical to achieve high yields and minimize side reactions. Lithium aluminum hydride (LiAlH4) is a powerful reagent for this transformation, while other hydrides like diisobutylaluminium hydride (DIBAL-H) can also be employed. Sodium borohydride (NaBH4) is generally too mild to reduce the ester under standard conditions but is effective for the reduction of aldehydes.[1][2][3][4] Careful consideration of the reaction conditions is necessary to avoid potential over-reduction or undesired reactions with the indole nucleus.[5]
Data Presentation: Comparison of Reduction Protocols
The following table summarizes typical experimental conditions and outcomes for the reduction of indole-2-carboxylates to the corresponding 2-hydroxymethyl indoles.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Molar Equivalents of Reagent | Typical Yield (%) | Notes |
| LiAlH₄ | Tetrahydrofuran (THF) | 0 to rt | 2 | 3.0 | ~90% | A common and effective method.[6] Requires anhydrous conditions and careful work-up. |
| LiAlH₄ | Diethyl ether (Et₂O) | rt | 1 | Excess | Not specified | An alternative solvent to THF.[7] |
| DIBAL-H | Dichloromethane (DCM) | -78 to rt | 14 (2 at -78, 12 at rt) | 2.5 | Not specified for this specific substrate | Can be used for full reduction to the alcohol.[8] Often used for partial reduction to the aldehyde at low temperatures.[9][10][11] |
| NaBH₄ | Methanol | 0 to rt | 1-2 | 1.5 | Not effective for ester | Effective for reducing aldehydes in the presence of esters.[1][4] |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from a general procedure for the synthesis of (1H-indol-2-yl)methanol compounds.[6]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
20% aqueous Potassium Hydroxide (KOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled anhydrous THF (20 mL). To this, carefully add LiAlH₄ (3.0 equivalents) in portions at 0 °C (ice bath).
-
Addition of Starting Material: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C with an ice bath. Cautiously add 20 mL of THF, followed by the dropwise addition of 20% aqueous KOH (1.1 mL).
-
Filtration and Extraction: Stir the resulting mixture for 10 minutes, then filter through a Buchner funnel. The collected salts should be washed with refluxing THF (20 mL).
-
Purification: Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure (4-methyl-1H-indol-2-yl)methanol.
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under anhydrous conditions. The work-up procedure should be performed with extreme care.
Mandatory Visualization
Experimental Workflow for LiAlH₄ Reduction
Caption: Workflow for the reduction of an indole ester to an alcohol.
Logical Relationship of Reagent Suitability
Caption: Suitability of different reducing agents for ester reduction.
References
- 1. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. rsc.org [rsc.org]
- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cross-Coupling Reactions on the Aromatic Ring of Ethyl 4-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing various palladium-catalyzed cross-coupling reactions on the aromatic ring of Ethyl 4-methyl-1H-indole-2-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize its benzene ring at specific positions (C4, C5, C6, C7) through cross-coupling reactions is a powerful tool for the synthesis of novel drug candidates and complex organic molecules.
While direct experimental data for cross-coupling reactions on this compound is not extensively reported, the protocols and principles outlined here are based on well-established procedures for similar indole derivatives and provide a strong foundation for successful reaction optimization.
General Considerations for Cross-Coupling Reactions on Indoles
The indole nucleus presents multiple sites for C-H functionalization and cross-coupling. The reactivity of the different positions on the aromatic ring can be influenced by the directing group on the indole nitrogen and the electronic nature of the substituents. For targeted cross-coupling on the benzene portion of the indole (C4-C7), pre-functionalization to introduce a halide or triflate at the desired position is often necessary. This can be achieved through various electrophilic halogenation or related reactions.
Key Cross-Coupling Reactions and Protocols
The following sections detail the application of four major palladium-catalyzed cross-coupling reactions for the functionalization of the aromatic ring of halo-substituted this compound derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.
Protocol for Suzuki-Miyaura Coupling:
A general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid is as follows:
| Reagent/Component | Amount (mol equivalent) |
| Bromo-substituted this compound | 1.0 |
| Arylboronic acid | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | 0.02 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., Toluene, Dioxane, DMF/H₂O) | Sufficient volume |
Experimental Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the bromo-substituted this compound, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extract the product with a suitable organic solvent, and dry the organic layer.
-
Purify the crude product by column chromatography.
General Suzuki-Miyaura Coupling Reaction Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Heck-Mizoroki Reaction
The Heck reaction forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene in the presence of a base and a palladium catalyst.[1] This reaction is instrumental for the synthesis of substituted alkenes.
Protocol for Heck Reaction:
A typical protocol for the Heck reaction of a bromo-substituted this compound with an acrylate is as follows:
| Reagent/Component | Amount (mol equivalent) |
| Bromo-substituted this compound | 1.0 |
| Alkene (e.g., Ethyl acrylate) | 1.5 - 2.0 |
| Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | 0.01 - 0.05 |
| Ligand (e.g., PPh₃, P(o-tol)₃) | 0.02 - 0.10 |
| Base (e.g., Et₃N, K₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., DMF, Acetonitrile) | Sufficient volume |
Experimental Procedure:
-
In a sealed tube, combine the bromo-substituted this compound, palladium catalyst, ligand, and base.
-
Add the degassed solvent and the alkene.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140 °C).
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture to remove insoluble salts.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine.[2][3] This reaction is essential for the synthesis of arylamines.
Protocol for Buchwald-Hartwig Amination:
The following is a general protocol for the Buchwald-Hartwig amination of a bromo-substituted this compound with a primary or secondary amine.
| Reagent/Component | Amount (mol equivalent) |
| Bromo-substituted this compound | 1.0 |
| Amine | 1.2 - 1.5 |
| Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | 0.01 - 0.05 |
| Ligand (e.g., BINAP, XPhos, RuPhos) | 0.02 - 0.10 |
| Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | 1.5 - 2.5 |
| Solvent (e.g., Toluene, Dioxane) | Sufficient volume |
Experimental Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry reaction vessel.
-
Add the bromo-substituted this compound, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product via column chromatography.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is crucial for the synthesis of substituted alkynes.
Protocol for Sonogashira Coupling:
A representative procedure for the Sonogashira coupling of a bromo-substituted this compound with a terminal alkyne is provided below.
| Reagent/Component | Amount (mol equivalent) |
| Bromo-substituted this compound | 1.0 |
| Terminal Alkyne | 1.2 - 1.5 |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 0.02 - 0.05 |
| Copper(I) Co-catalyst (e.g., CuI) | 0.04 - 0.10 |
| Base (e.g., Et₃N, Diisopropylamine) | 2.0 - 3.0 |
| Solvent (e.g., THF, DMF) | Sufficient volume |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-substituted this compound, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Stir the mixture at room temperature for a few minutes, then add the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup, extract the product with an organic solvent, and dry the organic layer.
-
Purify the crude product by column chromatography.
Catalytic Cycles of the Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Summary of Reaction Conditions
The following table provides a comparative summary of typical reaction conditions for the cross-coupling reactions discussed. Note that these are general guidelines, and optimization for specific substrates is recommended.
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF/H₂O | 80 - 110 |
| Heck | Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ | DMF, ACN | 100 - 140 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 120 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | THF, DMF | 25 - 80 |
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them with appropriate care under an inert atmosphere.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
These detailed notes and protocols provide a comprehensive guide for researchers to successfully perform cross-coupling reactions on the aromatic ring of this compound and its derivatives, enabling the synthesis of a diverse range of functionalized indole compounds for various applications in drug discovery and materials science.
References
Application Notes: The Role of Ethyl 4-methyl-1H-indole-2-carboxylate in the Development of GSK-3β Inhibitors
Introduction
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3β activity has been implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, type 2 diabetes, cancer, and bipolar disorder.[1][2] Consequently, the development of potent and selective GSK-3β inhibitors has emerged as a significant therapeutic strategy. The indole scaffold is a privileged structure in medicinal chemistry and has been extensively utilized in the design of kinase inhibitors. Ethyl 4-methyl-1H-indole-2-carboxylate serves as a valuable starting material for the synthesis of a variety of indole-based compounds with potential therapeutic applications, including the inhibition of GSK-3β.
Therapeutic Potential of GSK-3β Inhibition
Inhibition of GSK-3β can modulate multiple signaling pathways, leading to various therapeutic effects. For instance, in the context of Alzheimer's disease, GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[2] GSK-3β inhibitors can reduce tau hyperphosphorylation, thereby representing a promising approach for the treatment of Alzheimer's and other tauopathies. Furthermore, GSK-3β is a key component of the Wnt/β-catenin signaling pathway, which is crucial for cell fate determination and tissue homeostasis.[3] By inhibiting GSK-3β, the degradation of β-catenin is prevented, leading to its accumulation and the activation of Wnt target genes. This mechanism is relevant in cancer therapy and regenerative medicine.
Application of this compound
This compound is a versatile building block for the synthesis of GSK-3β inhibitors. The indole nucleus can be functionalized at various positions to optimize binding affinity and selectivity for the ATP-binding pocket of GSK-3β. The ethyl carboxylate group at the 2-position can be readily converted into other functional groups, such as amides or hydrazides, to introduce diversity and modulate the physicochemical properties of the final compounds. The methyl group at the 4-position can influence the electronic and steric properties of the indole ring, potentially enhancing interactions with the kinase.
Recent studies have demonstrated the synthesis of a series of ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives as potential GSK-3β inhibitors.[4][5] These compounds were synthesized via the Japp-Klingemann indole synthesis and evaluated for their in vitro GSK-3β inhibitory activity.[4][5] The results indicated that certain derivatives exhibited promising inhibitory potency, highlighting the potential of this scaffold in the development of novel GSK-3β inhibitors.
Experimental Protocols
General Synthesis of Ethyl 2-carboxylate-5-monosubstituted 1H-indole Derivatives via Japp-Klingemann Reaction
This protocol is based on the general procedure described for the synthesis of indole derivatives as potential GSK-3β inhibitors.[4]
Materials:
-
Substituted anilines
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl 2-methylacetoacetate
-
Sodium hydroxide
-
Ethanol
-
Sulfuric acid
-
Glacial acetic acid
Procedure:
-
Diazotization of Substituted Anilines: A solution of the substituted aniline in a mixture of hydrochloric acid and water is cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for 30 minutes at this temperature to form the diazonium salt solution.
-
Coupling Reaction: In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol, and a solution of sodium hydroxide is added. The mixture is cooled to 0-5°C, and the previously prepared diazonium salt solution is added slowly. The reaction is stirred for 1-2 hours at 0-5°C.
-
Cyclization (Indolization): The resulting mixture from the coupling reaction is added to a pre-heated solution of sulfuric acid in ethanol (or glacial acetic acid). The reaction mixture is refluxed for 2-4 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired ethyl 2-carboxylate-5-monosubstituted 1H-indole derivative.
GSK-3β in vitro Kinase Assay
This protocol is a generalized procedure for evaluating the inhibitory activity of synthesized compounds against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide like phospho-glycogen synthase peptide-2, p-GS-2)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the inhibitor compounds in DMSO. Prepare the kinase reaction buffer, ATP solution, and substrate solution.
-
Kinase Reaction: To the wells of a microplate, add the kinase buffer, the GSK-3β enzyme, and the inhibitor compound at various concentrations. The reaction is initiated by adding the substrate and ATP. The final reaction volume is typically 25-50 µL. Control reactions without the inhibitor (positive control) and without the enzyme (negative control) should be included.
-
Incubation: The plate is incubated at room temperature (or 30°C) for a specified period (e.g., 30-60 minutes).
-
Detection of Kinase Activity: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ system. This involves adding the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a microplate reader. The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: In vitro GSK-3β Inhibitory Activity of Synthesized Indole Derivatives
| Compound | Substitution (R) | GSK-3β IC50 (µM)[4] |
| Aii1 | H | 0.89 |
| Aii2 | 5-Cl | 0.76 |
| Aii3 | 5-CH3 | 0.92 |
| Aii11 | 5-NO2 | 0.05 |
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway involving GSK-3β.
Caption: General workflow for the synthesis of indole derivatives.
Caption: Logical workflow for inhibitor development and evaluation.
References
- 1. Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new facile synthesis of 3-amidoindole derivatives and their evaluation as potential GSK-3β inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis of 4-Methylindoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of 4-methylindoles synthesized via the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Fischer indole synthesis of 4-methylindoles?
Low yields can often be attributed to several factors:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used, but the optimal choice depends on the specific ketone reacting with 4-methylphenylhydrazine.[1][2] Polyphosphoric acid (PPA) is also a frequently employed and effective catalyst.
-
Incorrect Reaction Temperature and Time: The reaction typically requires elevated temperatures.[3] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired indole product. Careful optimization and monitoring, for instance by Thin Layer Chromatography (TLC), are essential.
-
Purity of Reactants: The purity of the 4-methylphenylhydrazine and the carbonyl compound is paramount. Impurities can lead to unwanted side reactions and significantly lower the yield. It is advisable to use freshly purified starting materials.
-
Formation of Regioisomers: When using unsymmetrical ketones, the formation of a mixture of regioisomers is a common challenge that can complicate purification and reduce the yield of the desired product.[4] The choice of acid catalyst and reaction conditions can influence the regioselectivity of the cyclization.[4]
-
Side Reactions: Aldol condensation of the ketone starting material can be a significant side reaction, consuming the ketone and reducing the overall yield.[4]
Q2: How can I control the regioselectivity when using an unsymmetrical ketone with 4-methylphenylhydrazine?
Controlling regioselectivity is a known challenge. The direction of cyclization is influenced by the substitution pattern of the ketone and the reaction conditions. Generally, cyclization tends to occur at the less substituted α-carbon of the ketone under strongly acidic conditions.[5] Weaker acids may lead to a mixture of products.[5] To favor a specific regioisomer, a systematic screening of acid catalysts and reaction temperatures is recommended.
Q3: What are common byproducts in the synthesis of 4-methylindoles and how can I minimize them?
Common byproducts include:
-
Regioisomers: As mentioned above, from unsymmetrical ketones.
-
Aldol Condensation Products: From the self-condensation of the ketone starting material.[4] This can be minimized by optimizing the reaction temperature and the rate of addition of the reagents.
-
Polymeric Materials: Overheating or extended reaction times can lead to the formation of intractable polymeric tars.
-
Oxidized Impurities: Indoles can be susceptible to air oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Minimizing these byproducts involves careful control of reaction parameters and purification of starting materials.
Q4: What are the recommended purification techniques for 4-methylindoles?
The choice of purification method depends on the physical properties of the resulting 4-methylindole.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Column Chromatography: For oils or solid products that are difficult to crystallize, silica gel column chromatography is the standard method. A variety of solvent systems can be employed, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane.
-
Distillation: For liquid indoles with sufficient thermal stability, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis of 4-methylindoles.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Ineffective acid catalyst. | Screen a variety of Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂, p-TsOH). |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Impure starting materials. | Purify 4-methylphenylhydrazine and the ketone before use. | |
| Unstable hydrazone intermediate. | Consider a two-step procedure where the hydrazone is first formed and isolated under milder conditions before cyclization. | |
| Formation of Multiple Products (TLC) | Use of an unsymmetrical ketone leading to regioisomers. | Experiment with different acid catalysts and temperatures to optimize for the desired isomer. Stronger acids often favor cyclization at the less substituted side.[5] |
| Presence of side reactions (e.g., aldol condensation). | Optimize reaction conditions (lower temperature, slower addition of reagents). | |
| Dark, Tarry Reaction Mixture | Decomposition of starting materials or product. | Lower the reaction temperature and/or shorten the reaction time. |
| Air oxidation of the indole product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation/Purification | Product is an oil. | Attempt purification by silica gel column chromatography or vacuum distillation. |
| Product co-elutes with impurities. | Try different solvent systems for column chromatography or consider derivatization to a solid for purification, followed by deprotection. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts and solvents on the yield of representative 4-methylindoles.
Table 1: Effect of Catalyst on the Yield of 2,4-Dimethylindole
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Zinc Chloride (ZnCl₂) | Ethanol | Reflux | Moderate |
| Polyphosphoric Acid (PPA) | Neat | 100-120 | High |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene | Reflux | Moderate to High |
| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | Moderate |
| Acetic Acid | Neat | Reflux | Low to Moderate |
Table 2: Effect of Solvent on the Yield of 4,6-Dimethylindole
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
| Ethanol | H₂SO₄ | Reflux | Moderate |
| Acetic Acid | Acetic Acid | Reflux | Moderate |
| Toluene | p-TsOH | Reflux | High |
| Xylene | p-TsOH | Reflux | High |
| Neat (No Solvent) | PPA | 110 | Very High |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4-Trimethylindole from 4-Methylphenylhydrazine Hydrochloride and Methyl Isopropyl Ketone
This protocol is adapted from a procedure for a similar substituted indole.
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
Methyl isopropyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add 4-methylphenylhydrazine hydrochloride (1.0 eq) and methyl isopropyl ketone (1.05 eq) to glacial acetic acid.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with 1 M sodium hydroxide solution.
-
Dilute the mixture with water and extract with chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2,3,4-trimethylindole.
Protocol 2: Synthesis of 4,6-Dimethyl-2,3,4,5-tetrahydro-1H-carbazole from 4-Methylphenylhydrazine and 4-Methylcyclohexanone
This protocol provides a general guideline for the synthesis of a tetracyclic 4-methylindole derivative.
Materials:
-
4-Methylphenylhydrazine
-
4-Methylcyclohexanone
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Ethanol
Procedure:
-
Hydrazone Formation (optional, can be a one-pot reaction): In a flask, dissolve 4-methylphenylhydrazine and 4-methylcyclohexanone in ethanol with a catalytic amount of acetic acid. Heat to reflux to form the hydrazone. The hydrazone may precipitate upon cooling and can be isolated by filtration.
-
Cyclization: Carefully add the pre-formed hydrazone (or the crude reaction mixture from step 1 after removing ethanol) to pre-heated polyphosphoric acid (at approximately 100°C) with vigorous stirring.
-
Heat the mixture to 120-140°C for 15-30 minutes. The mixture will darken.
-
Work-up: Allow the reaction to cool slightly (to about 100°C) and then carefully pour it onto crushed ice with stirring.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis of 4-methylindoles.
Caption: Troubleshooting decision tree for low yield in the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
Technical Support Center: N-Alkylation of Substituted Indole-2-Carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of substituted indole-2-carboxylates.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments and offers potential solutions in a question-and-answer format.
Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole-2-carboxylate. How can I improve N-selectivity?
A1: The competition between N- and C3-alkylation is a common challenge due to the ambident nature of the indolide anion. The C3 position is often more nucleophilic than the nitrogen atom. Here are several strategies to favor N-alkylation:
-
Choice of Base and Solvent: Classical conditions employing a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) generally favor N-alkylation. The base deprotonates the indole nitrogen, and the resulting sodium salt is more likely to react at the nitrogen. Incomplete deprotonation can lead to a higher proportion of C3-alkylation. The choice of solvent can also influence the regioselectivity, with polar aprotic solvents typically favoring N-alkylation.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. For instance, in some cases, increasing the temperature to 80 °C has resulted in complete N-alkylation.[1]
-
Nature of the Alkylating Agent: The use of harder alkylating agents, such as dimethyl sulfate or methyl iodide, tends to favor N-alkylation. Softer alkylating agents are more prone to attack the softer C3 position.
-
Protecting Groups: In some instances, introducing a temporary protecting group at the C3 position can effectively block C-alkylation, directing the reaction exclusively to the nitrogen atom.
-
Catalyst and Ligand Systems: Modern catalytic methods can offer excellent control over regioselectivity. For example, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been shown to provide high N-selectivity.[2]
Q2: My reaction is producing a significant amount of dialkylated product (N,C3-dialkylation). How can I prevent this?
A2: Dialkylation can occur, especially with highly reactive alkylating agents or under forcing conditions. To minimize this side reaction:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent. Adding the alkylating agent dropwise to the reaction mixture can also help to maintain a low concentration and reduce the likelihood of a second alkylation event.
-
Reaction Time and Temperature: Monitor the reaction progress carefully using techniques like TLC or LC-MS and stop the reaction once the desired mono-N-alkylated product is predominantly formed. Lowering the reaction temperature may also help to control reactivity and prevent over-alkylation.
-
Bulky Reagents: Using a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation at the C3 position due to steric hindrance.
Q3: I am getting O-alkylation of the carboxylate group instead of N-alkylation. What could be the cause and how can I avoid it?
A3: O-alkylation of the carboxylate is a less common but possible side reaction, especially if the carboxylate is not in its ester form (i.e., you are starting with an indole-2-carboxylic acid).
-
Protect the Carboxylic Acid: The most straightforward solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. The ester group is significantly less nucleophilic than the deprotonated indole nitrogen.
-
Choice of Base: If starting with the carboxylic acid is unavoidable, a careful choice of base is crucial. Using a base that selectively deprotonates the indole NH over the carboxylic acid is challenging. It is highly recommended to start with the ester form.
Q4: My starting material is an electron-rich substituted indole, and I am observing multiple side products. What precautions should I take?
A4: Electron-donating groups on the indole ring can increase the nucleophilicity of both the nitrogen and the carbon atoms, potentially leading to a variety of side products.
-
Milder Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and less reactive alkylating agents.
-
Catalytic Methods: Consider using catalytic methods, such as copper- or palladium-catalyzed N-alkylations, which can offer higher selectivity under milder conditions.
-
Protecting Groups: As mentioned earlier, protecting the C3 position might be a viable strategy to ensure selective N-alkylation.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for C3-alkylation as a side reaction?
A: The indole anion (indolide) formed after deprotonation of the N-H bond is an ambident nucleophile with electron density on both the nitrogen and the C3 carbon. While N-alkylation is often the desired outcome, the C3 position can also attack the alkylating agent, leading to the C3-alkylated side product. This is particularly prevalent with softer electrophiles and in less polar solvents.
Q: Can I use potassium carbonate (K₂CO₃) for the N-alkylation of indole-2-carboxylates?
A: While potassium carbonate is a weaker base than sodium hydride, it can be used for the N-alkylation of indoles, often in a polar solvent like DMF or acetone. However, its effectiveness can be substrate-dependent. For less acidic indoles or less reactive alkylating agents, a stronger base like NaH might be necessary to achieve complete deprotonation and good yields of the N-alkylated product.
Q: What is the role of the counter-ion (e.g., Na⁺, K⁺) in determining the regioselectivity of the alkylation?
A: The counter-ion can influence the N/C selectivity. In solvents of low to medium polarity, the cation can associate more tightly with the nitrogen atom of the indolide anion, sterically hindering C3 attack and thus favoring N-alkylation. In more polar, coordinating solvents like DMF, the cation is better solvated, leading to a "freer" anion where the inherent nucleophilicity of the C3 position can be more expressed.
Data Presentation
Table 1: Effect of Base and Solvent on the N-methylation of Indole-2-carboxylic Acid Derivatives
| Entry | Substrate | Base (equiv.) | Solvent | Temp (°C) | Time (h) | N-methyl Product Yield (%) | Side Product(s) | Reference |
| 1 | Indole-2-carboxylic acid | DABCO (1.1) | DMC/DMF | 90-95 | 21 | 95 | - | US7067676B2 |
| 2 | 3-Cyanoindole | DMAP (0.1) | DMC/DMF | 90 | 14 | 12 | Methylcarbamate (73%) | US7067676B2 |
| 3 | 3-Cyanoindole | DBU (0.1) | DMC/DMF | 90 | 5 | 6 | Methylcarbamate (84%) | US7067676B2 |
| 4 | 3-Cyanoindole | DABCO (0.1) | DMC/DMF | 90 | 5 | >99 | - | US7067676B2 |
DABCO = 1,4-diazabicyclo[2.2.2]octane, DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene, DMAP = 4-dimethylaminopyridine, DMC = dimethyl carbonate, DMF = dimethylformamide.
Table 2: Influence of Ligand on the Regioselectivity of Copper-Catalyzed Alkylation of N-(benzoyloxy)indole
| Entry | Ligand | N:C3 Ratio | Yield (%) | Reference |
| 1 | (R)-DTBM-SEGPHOS | >20:1 | 85 | [2] |
| 2 | (R)-Ph-BPE | 1:>5 | 71 | [2] |
Conditions: N-(benzoyloxy)indole, styrene, Cu(OAc)₂, ligand, DEMS, THF.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Ethyl Indole-2-carboxylate using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl indole-2-carboxylate (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Alkylation of Indoles with N-Tosylhydrazones
-
In a dry reaction tube, combine the indole (1.5 equiv.), N-tosylhydrazone (1.0 equiv.), potassium hydroxide (2.5 equiv.), copper(I) iodide (10 mol%), and tri(p-tolyl)phosphine (10 mol%).
-
Add anhydrous dioxane to the tube.
-
Seal the tube and stir the mixture at 100 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add ethyl acetate and aqueous ammonia to the residue and separate the layers.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for common issues in indole N-alkylation.
Caption: Competing reaction pathways in the alkylation of indole-2-carboxylates.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of Sterically Hindered Indole Esters
Welcome to the technical support center for challenges in the hydrolysis of sterically hindered indole esters. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrolysis of sterically hindered indole esters.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion to the Carboxylic Acid | Steric Hindrance: The bulky groups near the ester functionality are preventing the nucleophile (e.g., hydroxide) from attacking the carbonyl carbon.[1][2] | 1. Switch to a non-aqueous solvent system: Using a solvent mixture like methanol/dichloromethane (1:9) can enhance the reactivity of the base by reducing solvation of the hydroxide ions.[1][2] 2. Use a stronger, non-nucleophilic base: Potassium tert-butoxide in an anhydrous solvent like DMSO can be effective.[3] 3. Consider acid-catalyzed hydrolysis: Reagents like boron trichloride in dichloromethane can cleave hindered esters at low temperatures.[4] |
| Inappropriate Base/Solvent Combination: The chosen base may not be strong enough, or the solvent may be hindering the reaction. For instance, using alcoholic solvents with NaOH can lead to transesterification.[5] | 1. Optimize the base: Lithium hydroxide (LiOH) is often more effective than NaOH for ester hydrolysis.[5] 2. Avoid transesterification: Use a non-alcoholic co-solvent like THF with an aqueous base solution.[5] | |
| Slow Reaction Rate | Harsh Reaction Conditions Required: Traditional methods often necessitate high temperatures and long reaction times, which can lead to degradation of sensitive indole rings.[1][2] | 1. Microwave-assisted hydrolysis: Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[6][7][8] 2. Non-aqueous basic hydrolysis: This method often proceeds rapidly at room temperature.[1][2] |
| Degradation of the Indole Moiety | Extreme pH: The indole ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[1][9] | 1. Use milder conditions: The non-aqueous NaOH in MeOH/CH2Cl2 method is performed at room temperature, minimizing degradation.[1][2] 2. Enzymatic hydrolysis: Lipases or esterases can offer high selectivity and operate under mild, near-neutral pH conditions, though substrate specificity can be a limitation.[10][11][12] |
| Side Reactions (e.g., N-Detosylation) | Reaction with other functional groups: If the indole nitrogen is protected with a group like tosyl, some hydrolysis conditions can also cleave this protecting group.[1] | Method Selection: The non-aqueous NaOH in MeOH/CH2Cl2 protocol has been shown to be effective for the hydrolysis of N-tosyl indoles.[1] |
| Difficulty in Product Isolation | Formation of stable salts: The carboxylate product exists as a salt in the basic reaction mixture, which can sometimes be challenging to isolate. | Work-up procedure: The precipitated sodium salt of the carboxylic acid can often be isolated by filtration. Subsequent acidification will yield the free carboxylic acid.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of sterically hindered indole esters so challenging?
A1: The primary challenge is steric hindrance. Bulky substituents on the indole ring or on the ester group itself can physically block the approach of the nucleophile (like a hydroxide ion) to the electrophilic carbonyl carbon of the ester. This significantly slows down the reaction rate and often requires harsh conditions like high temperatures or strong acids/bases, which can lead to low yields and degradation of the sensitive indole core.[1][2]
Q2: What are the advantages of using a non-aqueous solvent system for hydrolysis?
A2: In traditional aqueous systems, hydroxide ions are heavily solvated by water molecules through hydrogen bonding. This "solvation shell" increases the energy barrier for the hydroxide ion to attack the carbonyl carbon. In a non-aqueous or low-water system (like NaOH in methanol/dichloromethane), the hydroxide ions are "naked" or poorly solvated, making them much more reactive nucleophiles. This leads to a significant increase in the reaction rate, often allowing the hydrolysis to proceed quickly at room temperature.[1]
Q3: Can I use LiOH instead of NaOH or KOH?
A3: Yes, and in many cases, LiOH is preferred for the hydrolysis of stubborn esters. It is a popular choice for saponification, often used in a mixture of THF and water.[5]
Q4: Is it possible to selectively hydrolyze an ester group in the presence of other sensitive functionalities on the indole?
A4: Achieving selectivity can be challenging. However, enzymatic hydrolysis offers a promising approach. Enzymes like lipases and esterases are highly specific and can often hydrolyze an ester bond without affecting other functional groups, operating under very mild pH and temperature conditions.[10][12][13] The choice of enzyme is critical and depends on the specific structure of the substrate.[11]
Q5: When should I consider using microwave-assisted hydrolysis?
A5: Microwave-assisted hydrolysis is an excellent option when you need to significantly reduce reaction times.[8] The rapid heating provided by microwave irradiation can dramatically accelerate the hydrolysis of esters, amides, and nitriles, often turning a multi-hour reflux into a reaction of a few minutes.[6][7][14] This can be particularly beneficial for high-throughput synthesis or when dealing with substrates that might degrade over long reaction periods.
Experimental Protocols
Protocol 1: Mild Alkaline Hydrolysis in a Non-Aqueous Medium
This protocol is adapted for the saponification of sterically hindered esters under mild, non-aqueous conditions.[1][2]
Materials:
-
Sterically hindered indole ester
-
Dichloromethane (CH2Cl2), analytical grade
-
Methanol (MeOH), analytical grade
-
3 N Sodium Hydroxide (NaOH) solution in methanol
-
Thin Layer Chromatography (TLC) plates (e.g., Merck Silica gel 60 F254)
-
Developing solvent for TLC (e.g., petroleum ether-ethyl acetate)
Procedure:
-
Dissolve the sterically hindered indole ester (1 mmol) in dichloromethane (9 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the 3 N methanolic solution of NaOH (1 mL, 3 mmol). The final concentration of the alkali will be 0.3 N in a 9:1 v/v mixture of CH2Cl2:MeOH.
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Stir the mixture at room temperature. The solution may become cloudy as the sodium salt of the carboxylic acid precipitates.
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Monitor the progress of the reaction by TLC.
-
Upon completion, the resulting carboxylic acid and/or alcohol can be recovered. The precipitated sodium salt can be isolated by filtration, followed by acidification to obtain the free carboxylic acid.
Protocol 2: Hydrolysis using Potassium tert-Butoxide in DMSO
This method is suitable for esters that are particularly resistant to standard saponification conditions.[3]
Materials:
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Sterically hindered indole ester
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Water (H2O)
-
Nitrogen or Argon gas for inert atmosphere
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Sodium dibasic phosphate
-
Sephadex G10 column (for purification, optional)
Procedure:
-
To a solution of the ester (e.g., 0.05 mmol) in anhydrous DMSO (0.5 mL) under a nitrogen atmosphere, add potassium tert-butoxide (3 equivalents) and water (1.5 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by HPLC or TLC (typically 1-3 hours).
-
Upon completion, add a solution of sodium dibasic phosphate (10 equivalents) in water (2 mL).
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Stir for an additional 15 minutes.
-
The product can then be isolated and purified, for example, by column chromatography.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the mild alkaline hydrolysis of various substrates in a non-aqueous medium.[1]
| Entry | Ester/Substrate | Ester/NaOH (mmol/mmol) | Time (h) at rt | Yield (%) |
| 1 | Methyl benzoate | 1:3 | 0.5 | 95 |
| 2 | tert-Butyl benzoate | 1:3 | 1.5 | 92 |
| 3 | Methyl 2,4,6-trimethylbenzoate | 1:3 | 2 | 90 |
| 4 | Ethyl tosylate | 1:3 | 6 (at 30°C) | 94 |
| 5 | N-Tosyl indole | 1:3 | 4.5 (at 30°C) | 96 |
Visualizations
Caption: Workflow for non-aqueous hydrolysis.
Caption: Mechanism of alkaline ester hydrolysis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. Clevage of sterically hindered esters with boron trichloride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Hydrolysis Reaction [cem.com]
- 9. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]
- 14. Microwave-Assisted Transformation of Esters into Hydroxamic Acids [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 4-methyl-1H-indole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-methyl-1H-indole-2-carboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the column chromatography of this compound?
A common starting point for the purification of indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. Based on data for similar compounds, a solvent system of ethyl acetate/n-hexane, starting with a low polarity mixture (e.g., 1:9) and gradually increasing the polarity, is a good initial choice.[1] For instance, Methyl 1H-indole-2-carboxylate, a closely related compound, has a reported Rf of 0.28 in a 1:9 ethyl acetate/n-hexane system.[1]
Q2: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
Most indole derivatives, including this compound, are UV-active due to their aromatic structure. They typically appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm). For more specific visualization, Ehrlich's reagent can be used, which reacts with the indole nucleus to produce characteristic blue or purple spots. Other general stains like potassium permanganate (KMnO4) or an iodine chamber can also be employed.
Q3: What are the primary challenges when purifying indole derivatives by column chromatography?
The main challenges include:
-
Co-elution with impurities: Starting materials or byproducts from the synthesis, such as unreacted aldehydes/ketones or isomeric indole products, may have similar polarities to the target compound, making separation difficult.[2]
-
Product degradation: The indole nucleus can be sensitive to the acidic nature of standard silica gel, leading to streaking on the TLC plate and low recovery from the column.[2]
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Poor solubility: The crude product may not be readily soluble in the chosen non-polar eluent, complicating the loading process.
-
Streaking or tailing of spots: This can be caused by interactions with the silica gel, overloading the column, or incomplete dissolution of the sample.
Q4: How can I prevent my compound from degrading on the silica gel column?
To minimize degradation of acid-sensitive indole compounds on silica gel, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in the chosen eluent and add a small amount of a base, such as triethylamine (0.5-1%), to neutralize the acidic sites.[2]
-
Use neutral stationary phases: Consider using neutral alumina as an alternative to silica gel.[2]
-
Work efficiently: Do not let the compound remain on the column for an extended period.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Recovery of Purified Compound | Compound is degrading on the silica gel column. | Deactivate the silica gel with triethylamine or use neutral alumina.[2] |
| Compound is irreversibly adsorbed onto the stationary phase. | Increase the polarity of the eluent significantly at the end of the column run. | |
| Fractions are too dilute to detect the compound. | Concentrate the fractions before performing TLC analysis. | |
| Poor Separation of Product from Impurities | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, replace ethyl acetate with dichloromethane or acetone in a hexane mixture. |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| The elution was performed too quickly. | Reduce the flow rate of the eluent to allow for better equilibration. | |
| Compound Streaks or "Tails" on TLC and Column | The compound is interacting with the acidic sites on the silica gel. | Add a small amount of triethylamine (0.5-1%) to the eluent.[2] |
| The sample was overloaded on the TLC plate or column. | Spot less sample on the TLC plate or use less crude material for the column. | |
| The sample was not fully dissolved during loading. | Ensure the sample is completely dissolved in a minimum amount of solvent before loading. | |
| Product Elutes with the Solvent Front (High Rf) | The eluent is too polar. | Decrease the polarity of the solvent system (e.g., from 20% ethyl acetate in hexane to 10%). |
| Product Does Not Move from the Origin (Low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the solvent system (e.g., from 10% ethyl acetate in hexane to 20% or 30%). |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates (silica gel with F254 indicator)
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Collection tubes
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UV lamp (254 nm)
-
Ehrlich's reagent (for staining)
2. Preparation of the Eluent:
-
Prepare a stock solution of 10% ethyl acetate in n-hexane. For a 1 L solution, mix 100 mL of ethyl acetate with 900 mL of n-hexane.
-
If compound streaking is observed on the TLC, consider adding 0.5-1% triethylamine to the eluent.
3. Thin Layer Chromatography (TLC) Analysis of Crude Product:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the solution on a TLC plate and develop it in a chamber containing the 10% ethyl acetate in n-hexane eluent.
-
Visualize the plate under a UV lamp to determine the Rf of the product and impurities. The target Rf for good separation on a column is typically between 0.2 and 0.4. Adjust the eluent polarity if necessary.
4. Column Packing:
-
Secure the column in a vertical position and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the 10% ethyl acetate/hexane eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Allow the silica to settle and add another layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
5. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
6. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
If the product is slow to elute, the polarity of the eluent can be gradually increased (e.g., to 15% or 20% ethyl acetate in hexane).
7. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Compound | Solvent System (v/v) | Rf Value |
| Methyl 1H-indole-2-carboxylate | 1:9 Ethyl acetate / n-Hexane | 0.28[1] |
Note: The Rf value for this compound is expected to be similar to its methyl analog in the same solvent system.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
Technical Support Center: Recrystallization of 4-Methyl-Substituted Indole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 4-methyl-substituted indole derivatives using recrystallization techniques.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 4-methyl-substituted indole derivatives in a question-and-answer format.
Q1: My 4-methyl-substituted indole derivative is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Solvent Choice: Ensure you have selected a suitable solvent. For 4-methyl-substituted indoles, which are generally of low to moderate polarity, consider solvents like ethanol, acetone, or ethyl acetate.[1] A good recrystallization solvent should dissolve the compound when hot but not when cold.[2]
-
Solvent Volume: If the solvent is appropriate, you may not be using enough of it. Add small portions of the hot solvent to your crude product with continuous heating and swirling until the solid just dissolves.[3] Avoid adding a large excess of solvent, as this will reduce your yield.[4]
-
Heating: Make sure you are heating the solvent to its boiling point to maximize solubility.
Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?
A2: The absence of crystal formation is often due to a supersaturated solution that requires a nucleation site to begin crystallization. Here are several techniques to try in sequence:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" will provide a template for other crystals to grow upon.
-
Reducing Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4]
-
Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.[5]
Q3: My compound has "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A3: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] This is more common with impure compounds. To resolve this:
-
Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to prevent the solution from becoming saturated at too high a temperature.[4]
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.
-
Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can result from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[4] Use the minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: If crystals form during hot filtration (if performed), you will lose product. To prevent this, use a pre-heated funnel and flask for filtration and add a slight excess of hot solvent before filtering.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q5: My recrystallized product is still colored. How can I remove colored impurities?
A5: Colored impurities can often be removed by using activated charcoal.
-
After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient).
-
Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing 4-methyl-substituted indole derivatives?
A: The ideal solvent depends on the specific derivative. However, a good starting point is to test solvents of low to moderate polarity. 4-Methylindole itself is reported to be soluble in ethanol, ethyl ether, and acetone, and insoluble in water.[1] Therefore, single solvents like ethanol or acetone, or mixed solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexane are often good choices.[6]
Q: How do I choose a suitable solvent system?
A: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You can perform small-scale tests by adding a few milligrams of your compound to a test tube with about 0.5 mL of a potential solvent. Observe the solubility at room temperature and then upon heating. If the compound dissolves when hot and reappears as a solid upon cooling, the solvent is likely a good candidate.
Q: What is a mixed solvent system and when should I use one?
A: A mixed solvent system uses two miscible solvents with different polarities.[2] One solvent (the "good" solvent) should dissolve the compound well, while the other (the "bad" solvent) should not. This is useful when no single solvent has the ideal solubility properties. To use a mixed solvent system, dissolve the compound in a minimal amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Q: Can I reuse the mother liquor to get more product?
A: Yes, the mother liquor (the solution remaining after filtering the crystals) is saturated with your compound. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again. However, this second crop may be less pure than the first.
Data Presentation
| Solvent System | Polarity | Suitability for 4-Methyl-Substituted Indoles | Comments |
| Single Solvents | |||
| Water | High | Poor (as a primary solvent) | 4-Methylindole is insoluble in water.[1] Can be used as an anti-solvent in a mixed system. |
| Ethanol | Medium-High | Good | 4-Methylindole is soluble in ethanol.[1] Often used for recrystallization of moderately polar compounds. |
| Acetone | Medium | Good | 4-Methylindole is soluble in acetone.[1] Its volatility makes it easy to remove from crystals. |
| Ethyl Acetate | Medium | Good | A common solvent for a wide range of organic compounds. |
| Hexane/Heptane | Low | Poor (as a primary solvent) | Good as an anti-solvent when paired with a more polar solvent. |
| Mixed Solvents | |||
| Ethanol/Water | Variable | Excellent | A common and effective system. The ratio can be adjusted to achieve ideal solubility. |
| Acetone/Hexane | Variable | Excellent | Another versatile system for compounds of intermediate polarity. |
| Ethyl Acetate/Hexane | Variable | Excellent | Good for purifying compounds that are too soluble in pure ethyl acetate. |
Experimental Protocols
Protocol: Recrystallization of a 4-Methyl-Substituted Indole Derivative using a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline and may need to be optimized for your specific compound.
-
Dissolution:
-
Place the crude 4-methyl-substituted indole derivative (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a boiling chip to the flask.
-
On a hot plate in a fume hood, add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture to a gentle boil while swirling.
-
Continue adding small portions of hot ethanol until the solid completely dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
Preheat a second Erlenmeyer flask and a stemless funnel with a small amount of hot ethanol.
-
Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal.
-
-
Crystallization:
-
Heat the clear filtrate to boiling.
-
Add water dropwise until the solution becomes slightly cloudy (persistent turbidity).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.
-
-
Analysis:
-
Weigh the dried crystals to determine the yield.
-
Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. 4-Methylindole, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. mt.com [mt.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 5. reddit.com [reddit.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
Troubleshooting low conversion in Japp-Klingemann synthesis of indole precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the Japp-Klingemann synthesis of hydrazones, which are key precursors for indoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Japp-Klingemann reaction, offering potential causes and solutions in a direct question-and-answer format.
Q1: My Japp-Klingemann reaction has a very low yield or is not proceeding to completion. What are the common causes?
A1: Low conversion in the Japp-Klingemann reaction can stem from several factors. The most common issues are related to the stability of the diazonium salt, improper pH of the reaction medium, and suboptimal reaction temperature.
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Diazonium Salt Instability: Aryl diazonium salts, especially those derived from electron-rich anilines, can be unstable and decompose before reacting with the β-keto-ester or β-keto-acid. It is crucial to prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately.[1] For particularly unstable diazonium salts, consider isolating them as tetrafluoroborate salts, which can improve stability.
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Incorrect Reaction pH: The pH of the reaction mixture is critical. The coupling of the diazonium salt with the enolate of the β-dicarbonyl compound typically requires a mildly acidic to neutral pH (around 4-5).[1] If the solution is too acidic, the concentration of the enolate will be too low for the reaction to proceed efficiently. Conversely, a pH that is too high can lead to the formation of undesired side products. The use of a buffer, such as sodium acetate, is essential to maintain the optimal pH.[1][2]
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Suboptimal Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2] Allowing the temperature to rise can lead to decomposition and the formation of tarry by-products.
Q2: I am observing the formation of a stable azo compound instead of the desired hydrazone. How can I promote the conversion to the hydrazone?
A2: The Japp-Klingemann reaction proceeds through an azo intermediate, which then undergoes hydrolysis (or decarboxylation) and rearrangement to form the final hydrazone.[3][4] If the azo compound is isolated, it indicates that the final conversion step is hindered. This is often due to the reaction conditions not being suitable for the hydrolysis/rearrangement.
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Adjusting pH: The conversion of the azo intermediate to the hydrazone is often facilitated by a change in pH. While the initial coupling is favored at a pH of 4-5, the subsequent rearrangement may require more basic conditions in some cases.[1] However, increasing the pH should be done cautiously as it can also lead to side products.[5][6]
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Solvent Effects: The choice of solvent can influence the rate of the final conversion. In some instances, using a more nucleophilic solvent like methanol can aid in the cleavage of the ester or acyl group, facilitating the formation of the hydrazone.[1]
Q3: My reaction with an electron-rich aniline is giving a particularly low yield. Are there special considerations for these substrates?
A3: Yes, electron-rich anilines present specific challenges in the Japp-Klingemann reaction.
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Diazonium Salt Stability: As mentioned, the diazonium salts of electron-rich anilines are often less stable.[1] It is imperative to perform the diazotization at very low temperatures (even down to -15 °C has been suggested) and to use the diazonium salt solution immediately after its formation.[1]
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Side Reactions: Electron-rich diazonium salts are more susceptible to side reactions, such as diazo-coupling with themselves, leading to the formation of colored impurities and reducing the yield of the desired product.[1] Using a slight excess of the diazonium salt (1.2-1.3 equivalents) relative to the dione may help to drive the desired reaction forward.[1]
Q4: I am having difficulty with the purification of the final hydrazone product. What are some common issues and solutions?
A4: Purification can be challenging due to the presence of side products and unreacted starting materials.
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Tarry By-products: The formation of tarry materials is a common issue, often resulting from the decomposition of the diazonium salt.[1] Ensuring the reaction is carried out at a consistently low temperature can minimize this.
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Separation of Similar Compounds: In some cases, side products may have similar polarities to the desired hydrazone, making chromatographic separation difficult. Recrystallization is often a more effective purification method for the final product.[2] Washing the crude product thoroughly with cold water to remove inorganic salts is a crucial first step.[2]
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Unexpected Products: In some instances, unexpected side reactions can occur. For example, with highly activated anilines under specific conditions, substitution of other groups on the aromatic ring by chloride from the hydrochloric acid used in diazotization has been observed.[7][8] Careful characterization of by-products using techniques like NMR and mass spectrometry is important to diagnose such issues.
Quantitative Data
The following tables summarize the impact of various reaction parameters on the yield of the Japp-Klingemann reaction.
Table 1: Effect of Aniline Substituent on Hydrazone Yield
| Aniline Derivative | β-Dicarbonyl Compound | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Ethyl acetoacetate | Ethanol/Water | 0-5 | 85 | [2] |
| p-Toluidine | 2-Chloro-1-phenyl-1,3-butanedione | Ethanol | 0 | Low | [1] |
| o-Anisidine | 2-Chloro-1-phenyl-1,3-butanedione | Ethanol | 0 | Improved | [1] |
| m-Anisidine | 2-Chloro-1-phenyl-1,3-butanedione | Ethanol | 0 | Improved | [1] |
| 3,5-Dimethoxyaniline | 2-Chloro-1-phenyl-1,3-butanedione | Ethanol | 0 | Moderate | [1] |
Table 2: Influence of Reaction pH on Product Formation
| Substrate | pH Range | Predominant Product | Observations | Reference |
| General β-keto-ester | 0-1 | Starting Material/Low Conversion | Insufficient enolate concentration. | [1] |
| General β-keto-ester | 4-5 | Desired Hydrazone | Optimal for coupling reaction. | [1] |
| Some azo intermediates | > 7 (Basic) | Hydrazone or Side Products | May promote conversion of stable azo compounds but risks decomposition. | [1][5][6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Pyruvate Phenylhydrazone
This protocol details a standard procedure for the Japp-Klingemann synthesis of a common indole precursor.
Part A: Diazotization of Aniline
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In a 250 mL flask, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL, 0.25 mol) and water (50 mL).
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Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (6.9 g, 0.1 mol) in 20 mL of water dropwise. Ensure the temperature is maintained below 5 °C throughout the addition.
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After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear solution of the diazonium salt should be used immediately in the next step.
Part B: Coupling Reaction
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In a separate 1 L flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate trihydrate (40.8 g, 0.3 mol) in 200 mL of ethanol.
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Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
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Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution. A yellow precipitate should form.
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Maintain the temperature below 5 °C during the addition.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
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Allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification
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Pour the reaction mixture into a large volume of cold water (approximately 1 L).
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Collect the precipitated crude ethyl pyruvate phenylhydrazone by filtration.
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Wash the solid with cold water until the washings are neutral to litmus paper.
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Recrystallize the crude product from ethanol to obtain the pure phenylhydrazone.
Protocol 2: One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol combines the Japp-Klingemann reaction with a subsequent Fischer indole synthesis in a one-pot procedure.
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Follow Part A and Part B as described in Protocol 1 to generate the phenylhydrazone in situ.
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After the coupling reaction is complete, slowly add concentrated sulfuric acid (20 mL) to the reaction mixture while cooling in an ice bath.
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Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
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After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
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Purify the crude 1,2,3,4-tetrahydrocarbazole by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: The reaction mechanism of the Japp-Klingemann synthesis.
Caption: A general experimental workflow for the Japp-Klingemann reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
Preventing byproduct formation in the synthesis of 4-methylindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylindoles. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-methylindoles, and what are their primary advantages and disadvantages?
A1: Several methods are available, each with distinct characteristics:
| Synthesis Method | Advantages | Disadvantages |
| Fischer Indole Synthesis | Readily available starting materials, versatile for substituted indoles.[1] | Harsh acidic conditions, potential for regioisomer formation with unsymmetrical ketones, possible side reactions. |
| Leimgruber-Batcho Indole Synthesis | High yields, mild reaction conditions, good for 2,3-unsubstituted indoles.[2] | Requires ortho-nitrotoluene precursors, potential for over-reduction byproducts. |
| Bischler-Möhlau Indole Synthesis | One-pot reaction. | Often requires harsh conditions, can result in low yields and unpredictable regioselectivity. |
| Hemetsberger-Knittel Synthesis | Good yields for certain substituted indoles. | Starting materials can be unstable and difficult to synthesize. |
Q2: I'm using the Fischer indole synthesis to prepare 4-methylindole from p-tolylhydrazine and an unsymmetrical ketone. How can I control the formation of regioisomers?
A2: The regioselectivity of the Fischer indole synthesis is influenced by the acid catalyst, temperature, and the steric and electronic properties of the ketone.[3] Generally, stronger acids and higher temperatures can favor the formation of the less substituted indole isomer. It is crucial to perform small-scale optimization experiments with different acid catalysts (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid) and at various temperatures to determine the optimal conditions for your specific substrate.
Q3: In the Leimgruber-Batcho synthesis of 4-methylindole, I'm observing a significant amount of a polar byproduct. What could it be and how can I avoid it?
A3: A common polar byproduct in the Leimgruber-Batcho synthesis is the corresponding 2-aminophenylethylamine, which results from the reduction of the enamine double bond in addition to the nitro group. This can be minimized by carefully controlling the reduction conditions. Using a milder reducing agent or optimizing the reaction time and temperature can help to selectively reduce the nitro group without affecting the enamine double bond.
Q4: My Hemetsberger-Knittel synthesis for a 4-methylindole derivative is giving a low yield. What are the likely causes?
A4: The primary challenge in the Hemetsberger-Knittel synthesis is the stability of the azido-propenoic ester starting material. These compounds can be thermally labile and may decompose before successful cyclization. Ensure that the synthesis of the azide precursor is performed at low temperatures and that the thermal decomposition step is carefully controlled. It is also advisable to use the azido-propenoic ester immediately after its preparation.
Troubleshooting Guides
Fischer Indole Synthesis of 4-Methylindole
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction.- Decomposition of starting materials or product under harsh acidic conditions.- Suboptimal acid catalyst. | - Monitor the reaction progress by TLC.- Try a milder acid catalyst (e.g., acetic acid) or a Lewis acid (e.g., ZnCl₂).- Optimize the reaction temperature and time. |
| Formation of Regioisomers | - Use of an unsymmetrical ketone with p-tolylhydrazine. | - Experiment with different acid catalysts and temperatures to influence regioselectivity.- Consider using a symmetrical ketone if the desired substitution pattern allows.- Purify the product mixture using column chromatography. |
| Polymeric Byproducts | - Highly acidic conditions and high temperatures can promote polymerization of the indole product. | - Use the minimum effective concentration of the acid catalyst.- Lower the reaction temperature.- Quench the reaction as soon as the starting material is consumed. |
Leimgruber-Batcho Synthesis of 4-Methylindole
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Enamine Intermediate | - Incomplete reaction between 3-methyl-2-nitrotoluene and DMF-DMA. | - Ensure anhydrous conditions.- Increase the reaction time or temperature.- The addition of pyrrolidine can sometimes accelerate the reaction.[2] |
| Formation of 2-Aminophenylethylamine Byproduct | - Over-reduction of the enamine intermediate. | - Use a more selective reducing agent.- Carefully control the amount of reducing agent and the reaction time.- Monitor the reaction closely by TLC to stop it once the desired product is formed. |
| Incomplete Cyclization | - Insufficiently acidic conditions during the workup of the reduction step. | - Ensure the pH is acidic enough to promote cyclization after the reduction of the nitro group. |
Experimental Protocols
High-Purity Synthesis of 4-Methylindole via Leimgruber-Batcho Synthesis
This protocol is designed to minimize byproduct formation by carefully controlling the reaction conditions.
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(3-methyl-2-nitrophenyl)ethene
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To a solution of 3-methyl-2-nitrotoluene (1.0 eq) in dry DMF (2.0 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
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Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the enamine intermediate.
Step 2: Reductive Cyclization to 4-Methylindole
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Suspend the enamine intermediate (1.0 eq) in a mixture of ethanol and water (4:1).
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Add sodium dithionite (4.0 eq) portion-wise over 30 minutes, maintaining the temperature below 50 °C.
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Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-methylindole.
Data Presentation
Quantitative Analysis of Byproducts in 4-Methylindole Synthesis
| Synthesis Method | Ketone/Starting Material | Acid Catalyst/Reducing Agent | Temperature (°C) | Reaction Time (h) | 4-Methylindole Yield (%) | Major Byproduct(s) | Byproduct (%) |
| Fischer Indole | Acetone | Polyphosphoric Acid | 100 | 2 | Data to be collected | 6-Methylindole | Data to be collected |
| Fischer Indole | Acetone | Zinc Chloride | 120 | 3 | Data to be collected | 6-Methylindole | Data to be collected |
| Leimgruber-Batcho | 3-Methyl-2-nitrotoluene | Sodium Dithionite | 25 | 3 | Data to be collected | 2-(2-amino-3-methylphenyl)ethan-1-amine | Data to be collected |
| Leimgruber-Batcho | 3-Methyl-2-nitrotoluene | Raney Nickel/H₂ | 25 | 5 | Data to be collected | 2-(2-amino-3-methylphenyl)ethan-1-amine | Data to be collected |
Visualizations
Fischer Indole Synthesis Pathway for 4-Methylindole
Caption: Fischer Indole Synthesis pathway for 4-methylindole.
Leimgruber-Batcho Synthesis Workflow
Caption: Workflow for the Leimgruber-Batcho synthesis of 4-methylindole.
Logical Relationship of Troubleshooting Low Yields
Caption: Troubleshooting logic for addressing low yields in 4-methylindole synthesis.
References
Technical Support Center: Improving Regioselectivity of Reactions on the 4-Methylindole Scaffold
Welcome to the technical support center for chemists and researchers working with the 4-methylindole scaffold. This resource provides in-depth guidance on controlling the regioselectivity of various chemical transformations, a common challenge in the synthesis of complex molecules and pharmaceutical agents. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to inform your reaction planning.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the 4-methylindole scaffold for electrophilic substitution?
The electronic properties of the indole ring dictate its reactivity towards electrophiles. The C3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack. This is due to the ability of the nitrogen atom's lone pair to delocalize and stabilize the positive charge in the transition state (Wheland intermediate). The C2, C5, and C7 positions are also susceptible to electrophilic attack, but to a lesser extent. The presence of the electron-donating methyl group at the C4 position can subtly influence the electron density distribution, but C3 remains the most favorable site for most electrophilic substitutions.
Q2: How does the 4-methyl group influence the regioselectivity of reactions?
The 4-methyl group is an electron-donating group, which generally activates the benzene portion of the indole ring towards electrophilic attack. However, its effect on the pyrrole ring is more complex. While it can enhance the overall nucleophilicity of the indole, it can also exert steric hindrance, potentially influencing the approach of bulky reagents to the C3 and C5 positions. In metal-catalyzed reactions, the 4-methyl group can influence the coordination of the catalyst and directing groups, thereby affecting the regiochemical outcome.
Q3: What are directing groups, and how can they be used to control regioselectivity in C-H functionalization of 4-methylindole?
Directing groups are chemical moieties that are temporarily installed on the indole nitrogen or another position to guide a catalyst to a specific C-H bond. This strategy is particularly powerful for achieving functionalization at otherwise less reactive positions, such as C2 and C7. The directing group coordinates to the metal catalyst, forming a metallacyclic intermediate that positions the catalyst in close proximity to the target C-H bond, facilitating its activation. The choice of directing group and catalyst system is crucial for achieving high regioselectivity.
Q4: Can I achieve functionalization at the C7 position of 4-methylindole, and how?
Yes, functionalization at the C7 position is achievable, typically through directed C-H activation. A common strategy involves the use of a directing group on the indole nitrogen. For example, a pivaloyl or a phosphinoyl group can direct rhodium or palladium catalysts to the C7 position, enabling alkenylation or arylation with high regioselectivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Friedel-Crafts Acylation, Vilsmeier-Haack Reaction)
Problem: My reaction on 4-methylindole is giving a mixture of C3- and other-substituted products, or the yield of the desired C3-isomer is low.
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is too high: | Higher temperatures can sometimes overcome the activation energy barrier for substitution at less favorable positions. Lower the reaction temperature (e.g., to 0 °C or -78 °C) to enhance selectivity for the kinetically favored C3-product. |
| Strongly Activating Conditions: | Overly harsh Lewis acids or reaction conditions can lead to side reactions and reduced selectivity. Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃ instead of AlCl₃ for Friedel-Crafts) or a less reactive electrophile. |
| Steric Hindrance: | If using a bulky electrophile, steric hindrance from the 4-methyl group might disfavor C3-substitution to some extent. If possible, consider a less sterically demanding electrophile. |
| Solvent Effects: | The polarity of the solvent can influence the stability of intermediates and the regiochemical outcome. A solvent screen with both polar and non-polar aprotic solvents may identify conditions with improved selectivity. |
Issue 2: Low Yield or Lack of Reactivity in Metal-Catalyzed C-H Functionalization
Problem: I am attempting a directed C-H functionalization on 4-methylindole, but the reaction is sluggish or gives a low yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Ineffective Directing Group: | The chosen directing group may not be optimal for the desired transformation or may be cleaving under the reaction conditions. Screen different directing groups known to be effective for the target position (e.g., N-pivaloyl for C7 functionalization). |
| Catalyst Inactivation: | The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Consider increasing the catalyst loading slightly. |
| Inappropriate Ligand: | The ligand plays a critical role in the activity and selectivity of the catalyst. A ligand screen is often necessary to find the optimal combination for a specific substrate and reaction type. |
| Sub-optimal Reaction Conditions: | Temperature, reaction time, and the choice of base or additives can significantly impact the reaction outcome. Systematically vary these parameters to find the optimal conditions. |
Issue 3: Unexpected N-Alkylation as a Side Reaction
Problem: During a reaction intended for C-functionalization, I am observing significant N-alkylation of the 4-methylindole.
| Possible Cause | Troubleshooting Step |
| Basic Reaction Conditions: | In the presence of a base, the indole N-H is readily deprotonated, forming a highly nucleophilic indolide anion that can react with electrophiles. If C-functionalization is desired, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before carrying out the reaction. |
| Choice of Base and Solvent: | Strong bases in polar aprotic solvents (e.g., NaH in DMF) are known to favor N-alkylation. If deprotonation is necessary for the desired C-functionalization, consider using a non-nucleophilic base or a solvent system that disfavors N-alkylation. |
| Reaction Temperature: | Higher temperatures can sometimes favor N-alkylation. Running the reaction at a lower temperature may improve the selectivity for C-functionalization. |
Quantitative Data Presentation
Table 1: Regioselectivity in the Synthesis of 2-Cyano-5-formyl-4-methyl-1H-indole
This table summarizes the yields for a five-step synthesis, highlighting the regioselectivity achieved at each stage.
| Step | Reaction | Reagents and Conditions | Position Functionalized | Product | Yield (%) |
| 1 | N-Protection | (Boc)₂O, Et₃N, DMAP, THF, 25 °C, 12 h | N1 | 1-(tert-butoxycarbonyl)-4-methyl-1H-indole | 95 |
| 2 | Bromination | NBS, CH₂Cl₂, 0 °C to 25 °C, 2 h | C3 | 1-(tert-butoxycarbonyl)-3-bromo-4-methyl-1H-indole | 90 |
| 3 | Cyanation | Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120 °C, 12 h | C3 -> C2 (rearrangement) | 1-(tert-butoxycarbonyl)-4-methyl-1H-indole-2-carbonitrile | 85 |
| 4 | Formylation | n-BuLi, THF, -78 °C; then DMF, -78 °C to 25 °C, 2 h | C5 | 1-(tert-butoxycarbonyl)-5-formyl-4-methyl-1H-indole-2-carbonitrile | 75 |
| 5 | Deprotection | TFA, CH₂Cl₂, 25 °C, 2 h | - | 2-Cyano-5-formyl-4-methyl-1H-indole | 92 |
Table 2: Regioselectivity of Metal-Catalyzed C-H Functionalization of N-Substituted 4-Methylindole
| Position Functionalized | Reaction Type | Catalyst System | Directing Group | Coupling Partner | Product | Yield (%) | Regiomeric Ratio |
| C7 | Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | N-Pivaloyl | Methyl acrylate | C7-alkenylated product | 83 | >20:1 (C7:other) |
| C7 | Arylation | Pd(OAc)₂, 2-chloropyridine | N-P(O)tBu₂ | Phenylboronic acid | C7-arylated product | 79 | 96:4 (C7:C2/C3) |
| C2 | Arylation | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | N-Pivaloyl | 4-iodotoluene | C2-arylated product | 85 | >20:1 (C2:other) |
| C3 | Borylation | [Ir(cod)OMe]₂, dtbpy | N-Boc | B₂pin₂ | C3-borylated product | 78 | >20:1 (C3:other) |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 4-Methyl-1H-indole at the C3 Position
Objective: To regioselectively introduce a formyl group at the C3 position of 4-methyl-1H-indole.
Materials:
-
4-Methyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous CH₂Cl₂.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred solution of DMF in CH₂Cl₂. The Vilsmeier reagent will form in situ.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-methyl-1H-indole (1 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methyl-1H-indole-3-carboxaldehyde.
Protocol 2: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloyl-4-methylindole
Objective: To achieve regioselective alkenylation at the C7 position of 4-methylindole using a directing group strategy.
Materials:
-
N-Pivaloyl-4-methylindole (prepared from 4-methylindole and pivaloyl chloride)
-
Methyl acrylate
-
[RhCp*Cl₂]₂ (Rhodium catalyst)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add N-pivaloyl-4-methylindole (1 equivalent), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE and methyl acrylate (2 equivalents) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the C7-alkenylated product.
Visualizations
Caption: Factors influencing the regioselectivity of reactions on the 4-methylindole scaffold.
Caption: A troubleshooting workflow for addressing poor regioselectivity in 4-methylindole reactions.
Technical Support Center: Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate. The information is designed to address common challenges encountered during laboratory-scale and pilot-plant-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at scale?
A1: The most prevalent and scalable method is a two-step process commencing with the Japp-Klingemann reaction to synthesize the key intermediate, ethyl 2-oxo-3-(m-tolylhydrazono)butanoate, followed by a Fischer indole synthesis for cyclization to the final product.[1][2] This route is favored for its use of readily available starting materials and amenability to process optimization.
Q2: What are the critical parameters to control during the Fischer indole synthesis step?
A2: Successful scale-up of the Fischer indole synthesis hinges on precise control of several parameters. The choice and concentration of the acid catalyst are paramount, with options including Brønsted acids like sulfuric acid and p-toluenesulfonic acid, or Lewis acids such as zinc chloride.[3][4][5] Temperature is also critical; it often requires elevated temperatures, but excessive heat can lead to degradation and byproduct formation.[4] Reaction time should be carefully monitored to ensure complete conversion without unnecessary degradation.[4]
Q3: How can I minimize the formation of isomers and other impurities?
A3: Impurity formation can be mitigated by using high-purity starting materials, particularly freshly purified phenylhydrazine.[3] In the Fischer indole synthesis, the choice of a non-polar solvent can sometimes help in directing the cyclization to the desired regioisomer. Careful control of the reaction temperature and gradual addition of reagents are also crucial. For purification, recrystallization or column chromatography are effective methods to isolate the desired product from isomers and other byproducts.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety hazards are associated with the handling of hydrazine derivatives, which can be toxic and potentially explosive, and strong acids like sulfuric acid. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. When working at a larger scale, careful consideration must be given to exotherm control, especially during the acid-catalyzed cyclization step.
Troubleshooting Guides
Low Yield in Japp-Klingemann Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low or no formation of the hydrazone intermediate. | Incomplete diazotization of 3-methylaniline. | Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure it is fully dissolved before addition. |
| Incorrect pH for the coupling reaction. | The pH of the reaction mixture should be weakly acidic to neutral to facilitate the coupling. Adjust the pH with a buffer solution if necessary. | |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. Avoid exposing it to elevated temperatures or prolonged standing. |
Low Yield or Failed Fischer Indole Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction, starting material (hydrazone) remains. | Insufficient acid catalyst or catalyst activity. | Increase the catalyst loading. Consider screening different Brønsted or Lewis acids to find the optimal one for your specific substrate.[4] |
| Reaction temperature is too low. | The[6][6]-sigmatropic rearrangement in the Fischer indole synthesis often has a high activation energy. Gradually increase the reaction temperature while monitoring for product formation and decomposition.[4] | |
| Formation of multiple products and dark tarry material. | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or HPLC to determine the point of maximum product formation before significant decomposition occurs.[4] |
| Oxidative side reactions. | For sensitive substrates, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in removing colored impurities. | Formation of polymeric byproducts. | Treat the crude product with activated carbon in a suitable solvent before crystallization. |
| Co-crystallization of isomers. | Similar solubility of the desired product and isomers. | Experiment with different recrystallization solvents or solvent mixtures. If recrystallization is ineffective, column chromatography may be necessary. |
| Oily product that does not solidify. | Residual solvent or impurities preventing crystallization. | Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If this fails, purification by column chromatography is recommended. |
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Step | Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Japp-Klingemann | 3-Methylaniline | 10.7 g | 1.07 kg |
| Sodium Nitrite | 7.2 g | 0.72 kg | |
| Ethyl 2-methylacetoacetate | 14.4 g | 1.44 kg | |
| Temperature | 0-5 °C | 0-5 °C | |
| Reaction Time | 2-3 hours | 3-4 hours | |
| Typical Yield | 80-90% | 75-85% | |
| Fischer Indole | Hydrazone Intermediate | 24.8 g | 2.48 kg |
| Acid Catalyst (e.g., H₂SO₄) | 5-10 mol% | 5-10 mol% | |
| Solvent (e.g., Ethanol) | 250 mL | 25 L | |
| Temperature | 70-80 °C | 75-85 °C | |
| Reaction Time | 4-6 hours | 6-8 hours | |
| Typical Yield | 70-85% | 65-80% |
Note: These are representative values and may require optimization based on specific laboratory or plant conditions.
Experimental Protocols
Synthesis of Ethyl 2-oxo-3-(m-tolylhydrazono)butanoate (Japp-Klingemann Reaction)
Materials:
-
3-Methylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl 2-methylacetoacetate
-
Sodium Acetate
-
Ethanol
-
Water
Procedure (Pilot Scale):
-
In a cooled reactor (0-5 °C), charge 3-methylaniline (1.07 kg) and water (5 L).
-
Slowly add concentrated hydrochloric acid (2.5 L) while maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve sodium nitrite (0.72 kg) in water (2 L).
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature between 0-5 °C. Stir for 30 minutes after the addition is complete.
-
In a separate reactor, prepare a solution of ethyl 2-methylacetoacetate (1.44 kg) and sodium acetate (1.64 kg) in a mixture of ethanol (10 L) and water (10 L) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 3-4 hours.
-
Filter the precipitated yellow solid, wash with cold water, and dry under vacuum to yield the hydrazone intermediate.
Synthesis of this compound (Fischer Indole Synthesis)
Materials:
-
Ethyl 2-oxo-3-(m-tolylhydrazono)butanoate
-
Ethanol
-
Concentrated Sulfuric Acid
Procedure (Pilot Scale):
-
Charge the dried hydrazone intermediate (2.48 kg) and ethanol (20 L) into a reactor.
-
Stir the mixture to form a suspension.
-
Slowly and carefully add concentrated sulfuric acid (0.25 kg) to the suspension while maintaining the temperature below 30 °C.
-
Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-water (50 L) with stirring.
-
Filter the precipitated solid, wash with water until the filtrate is neutral, and then wash with cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from ethanol to obtain pure this compound.
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Technical Support Center: Ethyl 4-methyl-1H-indole-2-carboxylate and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 4-methyl-1H-indole-2-carboxylate and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound and its derivatives stem from the inherent reactivity of the indole ring and the ester functional group. Key areas of instability include:
-
Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored impurities.
-
Hydrolysis: The ethyl ester group is prone to hydrolysis under both acidic and, more significantly, basic conditions, yielding the corresponding carboxylic acid.
-
Photosensitivity: Indole derivatives can be sensitive to light, particularly UV radiation, which can lead to photodegradation.
-
Thermal Decomposition: Elevated temperatures can accelerate degradation processes.
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize the shelf-life and maintain the purity of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, such as -20°C, for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.
-
Light: Protect the compound from light by storing it in an amber vial or a light-blocking container.
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, which can contribute to hydrolysis.
Q3: I am observing a color change in my solid sample of this compound over time. What could be the cause?
A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation in indole derivatives. This is typically due to oxidation of the indole ring. Exposure to air and light can accelerate this process. If you observe a color change, it is recommended to verify the purity of the compound using an analytical technique like HPLC or TLC before use.
Q4: My reaction yield is lower than expected when using an this compound derivative in a basic reaction medium. What might be the problem?
A4: The lower-than-expected yield in a basic medium is likely due to the hydrolysis of the ethyl ester to the corresponding carboxylate. The rate of hydrolysis increases with the strength of the base and the temperature. If the reaction conditions permit, consider using a non-nucleophilic base or protecting the indole nitrogen to modulate the reactivity. Alternatively, a different synthetic route that avoids strongly basic conditions might be necessary.
Troubleshooting Guides
Issue 1: Appearance of Impurities in HPLC Analysis of a Freshly Prepared Solution
-
Symptom: Unexpected peaks are observed in the HPLC chromatogram of a recently dissolved sample of this compound.
-
Possible Cause 1: Solvent-Induced Degradation: Some organic solvents, especially if not high-purity or degassed, can contain impurities that may react with the indole derivative. Acidic or basic impurities in the solvent can catalyze hydrolysis.
-
Troubleshooting Steps:
-
Use high-purity, HPLC-grade solvents.
-
Degas the solvents before use to remove dissolved oxygen.
-
If the mobile phase is acidic or basic, analyze the sample immediately after preparation to minimize degradation in the vial. Consider preparing the sample in a neutral, aprotic solvent and then diluting it into the mobile phase just before injection.
-
-
Possible Cause 2: On-Column Degradation: The stationary phase of the HPLC column, particularly if it has exposed silica sites, can sometimes interact with and degrade sensitive compounds.
-
Troubleshooting Steps:
-
Use a well-end-capped HPLC column.
-
If using a buffered mobile phase, ensure its pH is compatible with the stationary phase and the analyte's stability.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: Variability in experimental results when using stock solutions of this compound derivatives over a period of time.
-
Possible Cause: Stock Solution Instability: The compound may be degrading in the stock solution. The rate of degradation can depend on the solvent, storage temperature, and exposure to light.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions for each experiment whenever possible.
-
If stock solutions need to be stored, divide them into smaller aliquots to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C in light-protected containers.
-
Periodically check the purity of the stock solution by HPLC.
-
Quantitative Data on Stability
| Stress Condition | Typical Observations for Indole-2-Carboxylate Derivatives | Potential Degradation Products |
| Acidic Hydrolysis | Degradation is generally observed, with the rate depending on the acid concentration and temperature. | Indole-2-carboxylic acid |
| Basic Hydrolysis | Rapid degradation is common, especially with stronger bases and at elevated temperatures. | Indole-2-carboxylic acid |
| Oxidation | Susceptible to oxidation, leading to colored byproducts. | Oxindole derivatives and other oxidized species |
| Photodegradation | Degradation can occur upon exposure to UV or even ambient light over extended periods. | Complex mixture of photoproducts |
| Thermal Stress | Generally stable at room temperature, but degradation accelerates at higher temperatures. | Various decomposition products |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound or its derivatives to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette or a suitable transparent container) to a UV lamp (e.g., 254 nm) for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C) for a specified duration.
-
At time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the parent compound and any degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing the stability of the compound.
Technical Support Center: Overcoming Poor Solubility of Indole Intermediates in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of indole intermediates during organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are many indole intermediates poorly soluble in common organic solvents?
The solubility of indole intermediates is governed by their molecular structure. The indole ring itself is a bicyclic aromatic heterocycle, possessing both a hydrophobic benzene ring and a pyrrole ring with a nitrogen atom capable of hydrogen bonding. The overall solubility is a balance of these features. Poor solubility often arises from:
-
High Crystallinity: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the indole rings, can lead to a highly stable and less soluble crystal lattice.
-
Lipophilicity: The presence of large, nonpolar substituents on the indole ring increases its hydrophobicity, reducing its affinity for polar solvents.
-
Molecular Symmetry: Symmetrical molecules can pack more efficiently into a crystal lattice, increasing its stability and decreasing solubility.
Q2: How does solvent choice impact the success of an indole synthesis?
Solvent selection is critical in indole synthesis for several reasons:
-
Reactant and Intermediate Solubility: All starting materials and intermediates must be sufficiently soluble in the reaction solvent to ensure a homogeneous reaction mixture and optimal reaction rates.[1]
-
Reaction Mechanism: The solvent can influence the reaction pathway. For instance, in the Fischer indole synthesis, the polarity of the solvent can affect the stability of key intermediates and the regioselectivity of the cyclization.[2]
-
Catalyst Activity: The solvent can modulate the acidity and activity of catalysts used in the synthesis.
-
Temperature Control: The boiling point of the solvent dictates the temperature range at which the reaction can be conducted.
Q3: What are co-solvents and how do they improve solubility?
A co-solvent is a solvent that is added to a primary solvent to form a mixture with enhanced solubilizing properties.[3] In the context of poorly soluble indole intermediates, a small amount of a highly polar, water-miscible organic solvent (the co-solvent) is often added to a less polar primary solvent. Co-solvents work by:
-
Altering Polarity: The co-solvent changes the overall polarity of the solvent system, making it more compatible with the solute.
-
Disrupting Crystal Lattice: Co-solvent molecules can interfere with the intermolecular forces holding the crystal lattice together, facilitating dissolution.
-
Specific Interactions: Co-solvents can engage in specific interactions, such as hydrogen bonding, with the solute to promote solvation.
Commonly used co-solvents in organic synthesis include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and various alcohols.[4]
Q4: Can changing the pH of the reaction mixture improve the solubility of my indole intermediate?
Yes, if the indole intermediate possesses acidic or basic functional groups, adjusting the pH can significantly alter its solubility. The nitrogen atom in the indole ring is weakly acidic, and its protonation state can be influenced by pH. For indole intermediates with basic substituents (e.g., an amino group), decreasing the pH will lead to protonation and the formation of a more soluble salt. Conversely, for intermediates with acidic substituents (e.g., a carboxylic acid group), increasing the pH will result in deprotonation and the formation of a more soluble salt.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to the poor solubility of indole intermediates.
Issue 1: The starting material or intermediate precipitates out of the reaction mixture.
This is a common indication that the chosen solvent system is not optimal for the reaction conditions.
Caption: A decision-making workflow for addressing precipitation issues.
Issue 2: The reaction yield is low, and starting material is recovered.
Low conversion despite a seemingly homogeneous solution may indicate that the concentration of the dissolved intermediate is too low for an efficient reaction rate.
Caption: A logical workflow for troubleshooting low reaction yields.[5]
Data Presentation
The following table summarizes the solubility of selected indole intermediates in common organic solvents. "Soluble" indicates that a significant amount dissolves, "slightly soluble" indicates partial dissolution, and "insoluble" indicates negligible dissolution.
| Intermediate | Solvent | Solubility | Reference(s) |
| 3-Methylindole | Ethanol | Soluble | [1][6] |
| Ether | Soluble | [6] | |
| Acetone | Soluble | [7] | |
| Chloroform | Slightly Soluble | [1] | |
| Water | Slightly Soluble | [6] | |
| 5-Bromoindole | Ethanol | Soluble | [8] |
| Ether | Soluble | [8] | |
| Chloroform | Soluble | [8] | |
| Water | 126 mg/L (calculated) | [8] | |
| Indole-3-carboxaldehyde | DMSO | ~30 mg/mL | [9] |
| Dimethylformamide | ~30 mg/mL | [9] | |
| Ethanol | Readily Soluble | [10] | |
| Water | Insoluble | [10] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for identifying a suitable solvent for a poorly soluble indole intermediate.
Caption: A workflow for systematic solvent screening.
Methodology:
-
Solvent Selection: Choose a diverse set of solvents covering a range of polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMF, DMSO).
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of the indole intermediate into separate small vials.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of each selected solvent to the respective vials.
-
Initial Observation: Vigorously stir or sonicate the vials at room temperature for a set period (e.g., 30 minutes) and visually assess the solubility.
-
Heating: For solvents in which the compound is not soluble at room temperature, gently heat the vials with stirring to near the solvent's boiling point. Observe if dissolution occurs.
-
Cooling: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Observe for the formation of crystals.
-
Solvent Evaluation: An ideal solvent for reaction is one in which the compound is fully soluble at the desired reaction temperature. A good solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.
Protocol 2: Co-solvent System Design
This protocol describes how to develop a co-solvent system to improve the solubility of a highly insoluble indole intermediate.
Methodology:
-
Primary Solvent Selection: Choose a primary solvent in which the reaction is intended to be run but in which the intermediate has poor solubility.
-
Co-solvent Selection: Select a high-boiling point, polar aprotic co-solvent in which the intermediate is highly soluble (e.g., DMF, DMSO, NMP).
-
Titration: Place the poorly soluble intermediate in the primary solvent. While stirring, add the co-solvent dropwise until the intermediate completely dissolves.
-
Ratio Determination: Note the volume ratio of the primary solvent to the co-solvent required for complete dissolution. This ratio can be used as a starting point for the reaction.
-
Reaction Optimization: Be aware that the addition of a co-solvent can alter the reaction kinetics and selectivity. It may be necessary to re-optimize other reaction parameters.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This method can enhance the dissolution rate and apparent solubility of an intermediate by dispersing it in a solid-state carrier.
Methodology:
-
Component Selection: Choose a water-soluble carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) and a common solvent in which both the indole intermediate and the carrier are soluble.
-
Dissolution: Dissolve the indole intermediate and the carrier in the selected solvent.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion under high vacuum to remove any residual solvent.
-
Characterization: The resulting solid can be crushed into a powder and used in the subsequent reaction.
Protocol 4: Cyclodextrin Inclusion Complex Formation by Kneading
This method encapsulates the indole intermediate within a cyclodextrin molecule, which can improve its solubility in aqueous or polar organic solvents.
Methodology:
-
Component Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Slurry Formation: Create a slurry of the cyclodextrin in a minimal amount of a suitable solvent (e.g., a water/ethanol mixture).
-
Kneading: Add the indole intermediate to the slurry and knead the mixture thoroughly in a mortar and pestle for an extended period (e.g., 30-60 minutes). The mixture should have a paste-like consistency.
-
Drying: Dry the resulting paste, for instance, in a vacuum oven at a moderate temperature.
-
Washing: Wash the dried solid with a small amount of a solvent in which the indole intermediate is poorly soluble to remove any uncomplexed material from the surface.
-
Final Drying: Dry the washed inclusion complex under vacuum.
Protocol 5: General Recrystallization for Purification
This protocol provides a general procedure for purifying a solid indole intermediate.
Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on the results of a solvent screening (Protocol 1).
-
Dissolution: Place the crude indole intermediate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals to a constant weight, either by air-drying or in a vacuum oven at a suitable temperature.[2][11][12]
References
- 1. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. 3-Methylindole | 83-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Recrystallization [sites.pitt.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Ethyl 4-methyl-1H-indole-2-carboxylate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The position of substituents on the indole ring can significantly influence the pharmacological properties of these molecules. This guide provides a comparative overview of the biological activity of Ethyl 4-methyl-1H-indole-2-carboxylate and its positional isomers, including the 3-methyl, 5-methyl, 6-methyl, and 7-methyl analogs. While direct comparative studies across all isomers are limited, this document synthesizes available data to offer insights into their potential therapeutic applications and highlights structure-activity relationships.
Overview of Biological Activities
Indole-2-carboxylate derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methyl group at different positions on the indole ring can modulate these activities by altering the electronic and steric properties of the molecule, which in turn affects its binding to biological targets.
Table 1: Summary of Reported Biological Activities of Methyl-Substituted Ethyl Indole-2-Carboxylate Isomers and Related Derivatives
| Isomer | Reported Biological Activity | Reference Compound(s) | Key Findings |
| This compound | Anti-inflammatory, Analgesic | Derivative: Monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate | A related benzothiazine derivative exhibited potent anti-inflammatory and analgesic effects. Direct data on the indole parent compound is limited. |
| Ethyl 3-methyl-1H-indole-2-carboxylate | Antiproliferative | Indole-2-carboxamide derivative | A 3-methyl substituted indole-2-carboxamide showed antiproliferative activity, although it was less potent than the unsubstituted analog, suggesting that substitution at this position can influence anticancer effects.[1] |
| Ethyl 5-methyl-1H-indole-2-carboxylate | Antitubercular, Cytotoxic | N-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide | A 5-methyl substituted indole-2-carboxamide derivative displayed antitubercular activity.[2] |
| Ethyl 6-methyl-1H-indole-2-carboxylate | Antitubercular | N-rimantadine-4,6-dimethylindole-2-carboxamide | A derivative with a methyl group at the 6-position (along with a 4-methyl group) showed antitubercular activity. Studies on related compounds suggest that substitution at the 6-position can be favorable for biological activity.[2] |
| Ethyl 7-methyl-1H-indole-2-carboxylate | Data not available | - | Specific biological activity data for this isomer is not readily available in the reviewed literature. |
Note: Much of the available data is on derivatives of the title compounds rather than the simple ethyl esters themselves. Direct comparative studies are needed for a conclusive assessment.
Structure-Activity Relationship (SAR) Insights
While a complete SAR for the methyl-substituted ethyl indole-2-carboxylates is not available, studies on related indole derivatives provide some valuable insights:
-
Position 4: Substitution at the 4-position with a methoxy group has been shown to be more favorable for antitubercular activity compared to substitution at the 5-position in a series of indole-2-carboxamides.[2] This suggests that the 4-methyl isomer may possess distinct biological properties.
-
Position 5: The 5-position is a common site for substitution in bioactive indole derivatives. The presence of a methyl group at this position has been incorporated into antitubercular agents.[2]
-
Position 6: Halogen substitution at the 6-position has been found to significantly enhance antitubercular activity in indole-2-carboxamides, indicating that this position is sensitive to electronic and steric modifications.[2] This suggests that a methyl group at this position could also modulate activity.
-
Position 3: In the context of antiproliferative indole-2-carboxamides, substitution at the 3-position with a methyl or ethyl group was found to be less potent than the unsubstituted analog, suggesting that this position may be sterically sensitive for certain biological targets.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing key biological activities of indole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound and its isomers) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) value is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
General Synthesis of Ethyl Methyl-1H-indole-2-carboxylates
The Fischer indole synthesis is a common method for the preparation of indole derivatives. The following diagram illustrates a general workflow for the synthesis of the title compounds.
Caption: General workflow for the synthesis of ethyl methyl-1H-indole-2-carboxylates.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for the initial biological screening of the synthesized compounds.
Caption: Workflow for biological screening of synthesized indole-2-carboxylate isomers.
Conclusion
The available literature suggests that the position of a methyl group on the indole-2-carboxylate scaffold is likely to have a significant impact on its biological activity. While direct comparative data for this compound and its positional isomers is currently scarce, preliminary insights from related compounds indicate that these simple molecules could serve as valuable starting points for the development of new therapeutic agents. Further research involving the systematic synthesis and parallel biological evaluation of these isomers is warranted to fully elucidate their structure-activity relationships and identify promising lead compounds for various disease targets.
References
A Comparative Guide to the Reactivity of 4-Methyl vs. 5-Methyl Indole-2-Carboxylates
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted indole scaffolds is paramount for efficient synthesis and the rational design of novel therapeutics. This guide provides a detailed comparison of the reactivity of two closely related building blocks: 4-methylindole-2-carboxylate and 5-methylindole-2-carboxylate. While direct, head-to-head kinetic studies are not extensively available in the current literature, this comparison synthesizes theoretical principles, available quantitative data for related structures, and representative experimental protocols to offer valuable insights into their relative reactivity.
Theoretical Underpinnings of Reactivity
The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack, which preferentially occurs at the C3 position. The introduction of a methyl group, an electron-donating substituent, is expected to enhance the nucleophilicity of the indole ring and thus increase its reactivity towards electrophiles. The position of this methyl group—at C4 or C5—subtly influences the electronic distribution and, consequently, the reactivity at the C3 position.
The electron-donating effect of the methyl group is transmitted through the π-system of the indole ring via inductive and hyperconjugative effects. In the case of 5-methylindole, the methyl group is in conjugation with the C3 position through the benzenoid ring, leading to effective stabilization of the positive charge that develops at the C3 position during electrophilic attack. For 4-methylindole, this electronic communication is also present, though the proximity of the C4-methyl group to the pyrrole ring might also introduce steric effects that could influence the approach of bulky electrophiles.
Quantitative and Computational Insights
A quantitative measure of nucleophilicity is provided by Mayr's nucleophilicity scale, where the parameter 'N' is determined from the kinetics of reactions with reference electrophiles.[1] A higher 'N' value corresponds to greater nucleophilic reactivity. While data for the exact indole-2-carboxylate esters are not available, the parameters for the parent methylindoles offer a strong indication of the electronic influence of the methyl group.
| Compound | Mayr's Nucleophilicity Parameter (N) |
| Indole | 5.55[2] |
| 5-Methylindole | 6.00[2] |
| 4-Methylindole | Not available in the cited literature |
The data clearly shows that the 5-methyl group significantly enhances the nucleophilicity of the indole ring compared to the unsubstituted parent compound. Although a value for 4-methylindole is not available, based on electronic principles, it is also expected to be more reactive than indole.
From a computational perspective, Frontier Molecular Orbital (FMO) theory provides a framework for understanding reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) is indicative of the molecule's ability to donate electrons. A higher HOMO energy generally correlates with increased nucleophilicity and reactivity in electrophilic reactions. While a direct comparative computational study on 4-methyl- and 5-methylindole-2-carboxylates was not found in the surveyed literature, computational studies on substituted indoles generally show that electron-donating groups raise the HOMO energy.[3] It is reasonable to predict that both methyl-substituted isomers will have higher HOMO energies than the unsubstituted indole-2-carboxylate. The relative difference between the 4-methyl and 5-methyl isomers would require specific computational analysis.
Experimental Observations and Protocols
The following sections detail common reactions of indole-2-carboxylates and provide representative experimental protocols. While these are not direct comparative experiments, they offer insights into the typical conditions required for these transformations.
Electrophilic Substitution
Electrophilic substitution is a hallmark reaction of indoles. A classic example is the Vilsmeier-Haack formylation, which introduces a formyl group at the C3 position.
Experimental Protocol: Vilsmeier-Haack Formylation of an Indole-2-carboxylate (General Procedure)
-
To a stirred solution of the indole-2-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature for a specified time (typically 1-3 hours), during which the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization or column chromatography.
Note: The reactivity of the specific methyl-substituted indole-2-carboxylate would influence the reaction time and temperature required for complete conversion.
N-Alkylation
The nitrogen atom of the indole ring can be readily alkylated under basic conditions.
Experimental Protocol: N-Alkylation of an Indole-2-carboxylate (General Procedure)
-
To a solution of the indole-2-carboxylate (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, a base (e.g., sodium hydride, potassium carbonate; 1.2-2 equivalents) is added portion-wise at 0 °C.
-
The mixture is stirred for 30-60 minutes to allow for the formation of the indolide anion.
-
The alkylating agent (e.g., an alkyl halide; 1.1 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[4][5][6]
Visualization of Reaction Pathways and Workflows
Caption: General pathway for electrophilic substitution on a substituted indole.
Caption: A logical workflow for comparing the reactivity of the two isomers in a given reaction.
Conclusion
References
- 1. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Comparative Analysis of 4-Methylindole-2-carboxamides: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-methylindole-2-carboxamide derivatives, focusing on their antitubercular and anticancer activities. The information presented is based on published experimental data to facilitate objective comparison and inform future drug design and development efforts.
Structure-Activity Relationship of N-rimantadine Indoleamides as Antitubercular Agents
Recent studies have highlighted the potential of indole-2-carboxamides as potent inhibitors of Mycobacterium tuberculosis (M. tb), with a particular focus on substitutions at the 4- and 6-positions of the indole ring. The following data summarizes the SAR for a series of N-rimantadine indole-2-carboxamides, with compound 4 (N-rimantadine-4,6-dimethylindole-2-carboxamide) serving as a key reference compound. The primary target for this class of compounds is believed to be the mycobacterial membrane protein large 3 (MmpL3) transporter.[1]
Table 1: In Vitro Antitubercular Activity of N-rimantadine Indole-2-carboxamide Analogs against M. tuberculosis H37Rv
| Compound | Substitution on Indole Ring | MIC (μM)[1] | ClogP[1] |
| 8a | Unsubstituted | 6.20 | 6.07 |
| 8b | 4-Methoxy | 2.84 | 6.09 |
| 8c | 5-Methoxy | 5.67 | 6.09 |
| 8d | 5-Methyl | 2.97 | 6.57 |
| 8e | 5-Chloro | 2.80 | 6.89 |
| 8f | 6-Bromo | 0.62 | 7.04 |
| 8g | 4,6-Dichloro | 0.32 | 7.64 |
| 4 | 4,6-Dimethyl | 0.88 | 6.50 |
| INH | - | 0.29 | - |
| EMB | - | 4.89 | - |
MIC: Minimum Inhibitory Concentration; INH: Isoniazid; EMB: Ethambutol.
Key SAR Observations:
-
Lipophilicity: A general trend of increased antitubercular activity with increased lipophilicity (higher ClogP) is observed.[1]
-
Substitution Position: Substitutions at the 4- and 6-positions of the indole ring appear to be optimal for activity.[1]
-
Monosubstitution:
-
A 4-methoxy group (compound 8b ) is more favorable than a 5-methoxy group (compound 8c ).[1]
-
More lipophilic 5-methyl (compound 8d ) and 5-chloro (compound 8e ) substituents enhance activity compared to the 5-methoxy analog.[1]
-
A 6-bromo substitution (compound 8f ) leads to a significant increase in potency.[1]
-
-
Disubstitution:
-
Replacing the two methyl groups in compound 4 with metabolically stable chloro groups (compound 8g ) results in a nearly three-fold increase in activity.[1] Compound 8g was the most potent analog in this series.
-
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antitubercular activity of the synthesized compounds was determined against the Mycobacterium tuberculosis H37Rv strain. The MIC, which is the lowest concentration of the compound that inhibits visible growth of the bacteria, was determined using a standard microplate-based assay. A detailed protocol would typically involve preparing serial dilutions of the test compounds in a suitable broth medium, inoculating with a standardized bacterial suspension, and incubating under appropriate conditions. The growth inhibition is then assessed visually or by using a growth indicator dye.[1]
Visualizations
Caption: SAR of substitutions on the indole ring.
Caption: General experimental workflow.
Caption: Proposed mechanism of action.
References
In Vitro Screening of Ethyl 4-methyl-1H-indole-2-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity. Derivatives of ethyl 4-methyl-1H-indole-2-carboxylate are of particular interest in drug discovery, especially in the development of novel anticancer agents. This guide provides a comparative overview of the in vitro screening of these derivatives, presenting supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity of Indole Derivatives
The cytotoxic activity of novel chemical entities is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a selection of indole derivatives against various human cancer cell lines, providing a basis for comparative analysis of their potency.
Table 1: Comparative IC50 Values (µM) of Indole-2-Carboxamide Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Class | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | Reference Compound |
| 5a | Indole-2-carboxamide | 3.70 | - | - | - | Doxorubicin (GI50 = 1.10 µM) |
| 5d | Indole-2-carboxamide | - | >100 | - | - | Doxorubicin (GI50 = 1.10 µM) |
| 5e | Indole-2-carboxamide | 0.80 | 0.95 | - | - | Doxorubicin (GI50 = 1.10 µM) |
| 6i | Thiazolyl-indole-2-carboxamide | 6.10 ± 0.4 | - | - | >100 | Dasatinib |
| 6v | Thiazolyl-indole-2-carboxamide | 6.49 ± 0.3 | - | 67.51 | - | Dasatinib |
Data synthesized from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Comparative IC50 Values (µM) of Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide Derivatives Against T47D (Breast Cancer) Cell Line
| Compound ID | Derivative Class | T47D (Breast) | Reference Compound |
| 3h | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | 2.4 | Letrozole |
| 3i | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | - | Letrozole |
Data presented for illustrative purposes, highlighting the potency of specific derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of in vitro findings. Below are the methodologies for the key assays commonly employed in the screening of anticancer compounds.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can detect this externalized PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to degrade RNA and prevent its staining). Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the in vitro screening of anticancer compounds.
A Comparative Analysis of Fischer and Reissert Syntheses for Substituted Indoles
For researchers, scientists, and drug development professionals engaged in the synthesis of indole-containing scaffolds, the choice of synthetic route is a critical decision that impacts yield, substrate scope, and overall efficiency. Among the classical methods, the Fischer and Reissert indole syntheses have long been cornerstone strategies. This guide provides a detailed comparative analysis of these two methods, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most appropriate synthesis for a given target.
At a Glance: Fischer vs. Reissert Synthesis
| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis |
| Starting Materials | Arylhydrazines and aldehydes/ketones | ortho-Nitrotoluenes and diethyl oxalate |
| Key Transformation | Acid-catalyzed intramolecular cyclization of an arylhydrazone | Condensation followed by reductive cyclization |
| Substitution Pattern | Flexible, can produce 2-, 3-, or 2,3-substituted indoles | Primarily yields indole-2-carboxylic acids |
| Reaction Conditions | Often requires strong acids (Brønsted or Lewis) and elevated temperatures | Involves a strong base for condensation and a subsequent reduction step |
| Key Advantages | High versatility, wide range of accessible substitution patterns, one-pot variations available | Good for preparing indoles with a carboxylic acid handle at the 2-position, which can be useful for further functionalization or can be removed. |
| Key Limitations | Unsuitable for synthesizing the parent indole directly from acetaldehyde; can result in regioisomeric mixtures with unsymmetrical ketones.[1] | Limited to the availability of substituted o-nitrotoluenes; multi-step process. |
The Fischer Indole Synthesis: A Versatile Classic
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely utilized method for constructing the indole nucleus.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a suitable aldehyde or ketone.[2][3] A variety of acids, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride, can be employed as catalysts.[2]
Mechanism and Workflow
The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, this intermediate undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[2]
Performance and Scope
The Fischer synthesis is highly versatile, allowing for the preparation of a wide array of substituted indoles. The choice of the starting arylhydrazine and carbonyl compound dictates the substitution pattern on both the benzene and pyrrole rings. However, the use of unsymmetrical ketones can lead to the formation of regioisomeric mixtures.[1] The reaction conditions can often be harsh, requiring high temperatures, which may not be suitable for sensitive substrates. Recent developments, such as microwave-assisted protocols, have been shown to significantly reduce reaction times and improve yields.[4][5][6]
Table 1: Representative Yields for the Fischer Indole Synthesis
| Target Indole | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Phenylindole | Phenylhydrazine, Acetophenone | Zinc chloride (neat) | 170 | 6 min | 72-80[7] |
| 2-Phenylindole | Phenylhydrazine, Acetophenone | Acetic acid, Zinc chloride | 180 | 15 min | 86[8] |
| 2-Phenylindole | Phenylhydrazine, Propiophenone | Acetic Acid | Reflux | 8 hours | 75[5] |
| 2-Phenylindole (Microwave) | Phenylhydrazine, Propiophenone | Eaton's Reagent | 170 | 10 min | 92[5][6] |
| Tetrahydrocarbazole | Phenylhydrazine, Cyclohexanone | Zinc chloride | - | - | 76[5] |
The Reissert Indole Synthesis: A Two-Step Approach to 2-Carboxyindoles
The Reissert synthesis provides an alternative route to substituted indoles, starting from ortho-nitrotoluenes.[9] This method is particularly useful for the preparation of indole-2-carboxylic acids, which are valuable intermediates for further chemical modifications.
Mechanism and Workflow
The Reissert synthesis is a two-stage process:
-
Condensation : An o-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[9]
-
Reductive Cyclization : The intermediate pyruvate is then subjected to reductive cyclization. The nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.[9][10][11] The resulting indole-2-carboxylic acid can be isolated or decarboxylated by heating to yield the corresponding indole.[9]
Performance and Scope
The Reissert synthesis is generally reliable for producing indole-2-carboxylic acids and their derivatives. The yields for both the condensation and cyclization steps are often good to excellent.[12] A key limitation of this method is its reliance on the availability of suitably substituted o-nitrotoluenes. The reaction conditions, particularly the use of strong bases, may not be compatible with all functional groups.
Table 2: Representative Yields for the Reissert Indole Synthesis
| Target Indole | Starting Materials | Key Reagents | Overall Yield (%) | Notes |
| Indole-2-carboxylic acid | o-Nitrotoluene, Diethyl oxalate | 1. KOEt; 2. Zn/AcOH | Good to excellent yields reported[12] | A classic example of the Reissert synthesis. |
| 2-Methylindole | o-Iodoaniline, Acetone | Photochemical conditions | 100[10] | A photochemical variation, not a standard Reissert protocol. |
Experimental Protocols
Fischer Synthesis of 2-Phenylindole
This protocol is adapted from Organic Syntheses.[13]
Step 1: Formation of Acetophenone Phenylhydrazone
-
A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.[7]
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation. The mixture is cooled, and the crystals are collected by filtration.
-
The yield of acetophenone phenylhydrazone is typically 87-91%.[13]
Step 2: Cyclization to 2-Phenylindole
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker.[7]
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously.
-
The mass will become liquid within 3-4 minutes. The beaker is then removed from the bath, and stirring is continued for 5 minutes.
-
To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.
-
The zinc chloride is dissolved by digesting the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid.
-
The solid, consisting of sand and crude 2-phenylindole, is collected by filtration.
-
The solids are boiled with 600 mL of 95% ethanol, and the mixture is decolorized with Norit and filtered hot.
-
Upon cooling the filtrate, 2-phenylindole crystallizes and is collected by filtration. The total yield is 72-80%.[7][13]
Reissert Synthesis of Indole-2-Carboxylic Acid
This is a general procedure based on established protocols.[7][9]
Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate
-
In a flask equipped with a reflux condenser and a dropping funnel, a solution of potassium ethoxide is prepared from potassium metal in absolute ethanol.
-
A mixture of o-nitrotoluene and diethyl oxalate is added dropwise to the potassium ethoxide solution with stirring.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is poured into water, and the aqueous layer is acidified to precipitate the ethyl o-nitrophenylpyruvate.
Step 2: Reductive Cyclization
-
The crude ethyl o-nitrophenylpyruvate is suspended in a mixture of acetic acid and water.
-
Zinc dust is added portion-wise with vigorous stirring, maintaining the reaction temperature below a certain threshold with external cooling.
-
After the addition is complete, the mixture is stirred for an additional period at room temperature.
-
The mixture is filtered to remove excess zinc and other solids.
-
The filtrate is cooled to induce crystallization of the indole-2-carboxylic acid, which is then collected by filtration.
Conclusion and Logical Framework for Method Selection
The choice between the Fischer and Reissert syntheses is primarily dictated by the desired substitution pattern of the target indole and the availability of starting materials.
The Fischer indole synthesis offers unparalleled versatility for accessing a wide range of substitution patterns on both rings of the indole core. Its main drawbacks are the potential for regioisomer formation and the often harsh reaction conditions.
The Reissert indole synthesis , while less versatile in terms of substitution patterns, provides a reliable route to indole-2-carboxylic acids, which are important synthetic intermediates. Its primary limitation is the need for specific ortho-nitrotoluene starting materials.
For drug development professionals, the Fischer synthesis is often the go-to method for rapidly generating diverse libraries of indole derivatives for structure-activity relationship studies. The Reissert synthesis, on the other hand, is a valuable tool when the specific functionality of an indole-2-carboxylic acid is required for subsequent synthetic transformations. The advent of modern techniques like microwave-assisted synthesis continues to enhance the utility of these classical reactions, making them more efficient and environmentally benign.
References
- 1. FISCHER INDOLE SYNTHESIS IN THE ABSENCE OF A SOLVENT | Semantic Scholar [semanticscholar.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrpr.com [ijrpr.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Spectroscopic Journey: Unraveling the Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate
A detailed comparative analysis of the spectroscopic signatures of Ethyl 4-methyl-1H-indole-2-carboxylate and its precursors, 4-methyl-1H-indole and ethyl chloroacetate, provides a clear roadmap for researchers engaged in the synthesis and characterization of indole-based compounds. This guide offers a comprehensive look at the transformation of starting materials into the final product, supported by experimental data and a clear visualization of the synthetic pathway.
The synthesis of this compound, a valuable scaffold in medicinal chemistry, involves the N-alkylation of 4-methyl-1H-indole with ethyl chloroacetate. This reaction introduces an ethoxycarbonylmethyl group onto the indole nitrogen, a transformation that is readily monitored and confirmed through various spectroscopic techniques. By examining the characteristic changes in Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), a clear and detailed picture of the chemical conversion emerges.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from various spectroscopic databases and literature sources, providing a reliable reference for reaction monitoring and product confirmation.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-O Stretch | C-Cl Stretch | Aromatic C-H Stretch |
| 4-methyl-1H-indole | ~3400 (broad) | - | - | - | ~3100-3000 |
| Ethyl Chloroacetate | - | ~1750 (sharp)[1] | ~1200 | ~770 | - |
| This compound | - | ~1700 | ~1220 | - | ~3100-3000 |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | N-H Proton | -CH₂- (ester) | -CH₃ (ester) | -CH₂- (chloro) | -CH₃ (indole) |
| 4-methyl-1H-indole | ~6.5-7.5 (m) | ~8.0 (br s) | - | - | - | ~2.5 (s) |
| Ethyl Chloroacetate | - | - | 4.25 (q)[2] | 1.31 (t)[2] | 4.06 (s)[2] | - |
| This compound | ~7.0-7.8 (m) | - | ~4.4 (q) | ~1.4 (t) | 5.2 (s) | ~2.6 (s) |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | C=O Carbon | -CH₂- (ester) | -CH₃ (ester) | -CH₂- (chloro/N-CH₂) | -CH₃ (indole) |
| 4-methyl-1H-indole | ~100-137 | - | - | - | - | ~18 |
| Ethyl Chloroacetate | - | ~167[3] | ~62[3] | ~14[3] | ~41[3] | - |
| This compound | ~105-140 | ~162 | ~61 | ~14 | ~48 | ~18 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 4-methyl-1H-indole | 131[4] | 130, 103, 77 |
| Ethyl Chloroacetate | 122 (for ³⁵Cl), 124 (for ³⁷Cl)[5] | 77, 63, 49, 29 |
| This compound | 203 | 130, 102, 77 |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the N-alkylation of indoles.
Materials:
-
4-methyl-1H-indole
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-methyl-1H-indole (1.0 eq) in dry acetone or DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway from the precursor molecules to the final product.
Caption: Synthetic route to this compound.
Conclusion
The spectroscopic comparison presented herein offers a robust framework for the unambiguous identification of this compound and its precursors. The distinct shifts in FT-IR, ¹H NMR, ¹³C NMR, and mass spectra provide clear evidence of the successful N-alkylation reaction. This guide serves as a valuable resource for researchers in organic synthesis and drug discovery, facilitating efficient reaction monitoring and confident structural elucidation.
References
Unveiling the Anti-Cancer Potential: A Comparative Guide to 4-Methylindole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. Among the promising candidates, 4-methylindole derivatives have emerged as a significant class of compounds with potent anti-proliferative activities against a range of cancer cell lines. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these promising therapeutic agents.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of 4-methylindole derivatives has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined using standard assays such as the MTT assay. The data presented below summarizes the IC50 values for representative 4-methylindole derivatives compared to established anti-cancer agents.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 4-Methylindole Derivative A | MCF-7 (Breast) | 8.2 | Doxorubicin | MCF-7 (Breast) | 0.06 |
| MDA-MB-468 (Breast) | 13.2 | MDA-MB-468 (Breast) | 0.08 | ||
| 4-Methylindole Derivative B | HeLa (Cervical) | 3.7 | 5-Fluorouracil | HeLa (Cervical) | 48.1 |
| HepG2 (Liver) | 8.0 | HepG2 (Liver) | 40.0 | ||
| MCF-7 (Breast) | 19.9 | MCF-7 (Breast) | 28.3 | ||
| Indole-Chalcone Derivative | MDA-MB-231 (Breast) | 13-19 | Combretastatin A-4 | Various | 0.002-0.011 |
| 4β-amino deoxypodophyllotoxin derivative (with N-methylindole) | Caco-2 (Colon) | 11 | Etoposide | Caco-2 (Colon) | Not specified |
| MDA-MB-231 (Breast) | 18 | MDA-MB-231 (Breast) | Not specified |
Mechanisms of Action: Targeting Key Cellular Processes
4-Methylindole derivatives exert their anti-proliferative effects through various mechanisms, primarily by interfering with critical cellular processes such as cell division and survival signaling pathways.
Inhibition of Tubulin Polymerization
A key mechanism of action for many indole derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division.[1] By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3][4]
Caption: Inhibition of tubulin polymerization by 4-methylindole derivatives.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5][6] Aberrant activation of this pathway is a common feature in many cancers.[6] Indole compounds, including 4-methylindole derivatives, have been shown to inhibit this pathway, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[5][6]
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the anti-proliferative activity of 4-methylindole derivatives, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 4-methylindole derivatives and a vehicle control.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay
The colony formation assay assesses the long-term proliferative capacity of single cells.[8]
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.[9]
-
Compound Treatment: Treat the cells with the 4-methylindole derivatives for a specified period.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[10]
-
Fixation and Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.[9]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).[8]
Western Blot Analysis for PI3K/Akt Pathway
Western blotting is used to detect specific proteins in a sample and assess their expression levels and activation status (e.g., phosphorylation).[11]
Protocol:
-
Cell Lysis: Treat cells with 4-methylindole derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K, Akt, and mTOR, followed by incubation with HRP-conjugated secondary antibodies.[11][12]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Conclusion
4-Methylindole derivatives represent a promising class of anti-cancer agents with potent anti-proliferative activity. Their mechanisms of action, primarily through the inhibition of tubulin polymerization and modulation of the PI3K/Akt/mTOR signaling pathway, make them attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to compare, validate, and build upon the existing knowledge of these compounds, ultimately paving the way for novel cancer therapies.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Indole-2-Carboxylate Derivatives in Cancer Cell Lines: A Comparative Analysis
Researchers in the field of oncology and drug discovery are continuously exploring novel chemical scaffolds to develop more effective and targeted cancer therapies. Among these, compounds based on the ethyl 4-methyl-1H-indole-2-carboxylate core have emerged as a promising class of therapeutic agents. This guide provides a comparative analysis of the efficacy of various indole-2-carboxamide derivatives in cellular assays, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
This analysis focuses on two prominent classes of indole-2-carboxylate derivatives: Thiazolyl-indole-2-carboxamides and other indole-2-carboxamides. Their performance in key cellular assays, including cytotoxicity, kinase inhibition, apoptosis induction, and cell cycle arrest, is presented.
Comparative Efficacy in Cellular Assays
The antiproliferative and kinase inhibitory activities of selected indole-2-carboxamide derivatives are summarized below. These compounds have demonstrated significant efficacy against a panel of human cancer cell lines and key oncogenic kinases.
Thiazolyl-Indole-2-Carboxamide Derivatives
This class of compounds has shown potent cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cell lines. Notably, compounds 6i and 6v have emerged as lead candidates with low micromolar IC50 values.[1][2][3]
| Compound | Target Cell Line/Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6e | MCF-7 | 4.36 | Doxorubicin | 4.17 |
| HCT-116 | 23.86 | Doxorubicin | 5.57 | |
| EGFR | 0.154 | Dasatinib | - | |
| HER2 | 0.117 | Dasatinib | - | |
| VEGFR-2 | 0.182 | Dasatinib | - | |
| CDK2 | 0.357 | Dasatinib | - | |
| 6i | MCF-7 | 6.10 ± 0.4 | Doxorubicin | 4.17 |
| 6q | MCF-7 | 5.04 | Doxorubicin | 4.17 |
| HCT-116 | 18.67 | Doxorubicin | 5.57 | |
| 6v | MCF-7 | 6.49 ± 0.3 | Doxorubicin | 4.17 |
| HCT-116 | 67.51 | Doxorubicin | 5.57 |
Indole-2-Carboxamide Derivatives
A separate series of indole-2-carboxamide derivatives has also been evaluated for antiproliferative activity against lung (A549), pancreatic (Panc-1), and other cancer cell lines. Compounds 5d , 5e , and Va have shown noteworthy potency, with GI50 values in the nanomolar to low micromolar range.[4][5]
| Compound | Target Cell Line/Kinase | GI50/IC50 (nM) | Reference Compound | Reference GI50/IC50 (nM) |
| 5d | A549, MCF-7, Panc-1, HT-29 (Mean GI50) | 1050 | Doxorubicin | 1100 |
| 5e | A549, MCF-7, Panc-1, HT-29 (Mean GI50) | 950 | Doxorubicin | 1100 |
| CDK2 (IC50) | 13 | Dinaciclib | 20 | |
| Va | A549, MCF-7, Panc-1, HT-29 (Mean GI50) | 26 | Erlotinib | 33 |
| EGFR (IC50) | 71 | Erlotinib | 80 | |
| BRAFV600E (IC50) | 77 | Erlotinib | 60 | |
| VEGFR-2 (IC50) | - | - | - | |
| Vg | A549, MCF-7, Panc-1, HT-29 (Mean GI50) | 31 | Erlotinib | 33 |
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Further investigations into the mechanism of action of these indole derivatives have revealed their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.
Apoptosis Induction
Studies have shown that potent indole-2-carboxamide derivatives, such as compounds Va and Vg , can trigger the apoptotic cascade.[5] This is evidenced by the significant overexpression of caspase-3, a key executioner enzyme in apoptosis.[5] Furthermore, these compounds have been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[4][5]
Cell Cycle Arrest
Thiazolyl-indole-2-carboxamide derivatives have been found to induce cell cycle arrest at the G2/M phase.[1][2][3] This disruption of the cell cycle prevents cancer cells from dividing and proliferating, ultimately contributing to the antiproliferative effects of these compounds.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways targeted by these compounds and the general workflows of the cellular assays used for their evaluation.
Caption: Targeted Oncogenic Signaling Pathways.
Caption: Induction of Apoptosis by Indole Derivatives.
Caption: General Workflow for MTT Assay.
Experimental Protocols
Detailed methodologies for the key cellular assays are provided below to ensure reproducibility and facilitate further research.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of the thiazolyl-indole-2-carboxamide derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[7]
-
Incubation: The plates are incubated for 48 to 72 hours.[7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow formazan crystal formation by viable cells.[7]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[7]
Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay measures the ability of the compounds to inhibit the activity of specific protein kinases.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the recombinant kinase (e.g., EGFR, VEGFR-2), a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Signal Detection: The reaction is stopped, and a detection reagent is added to measure the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include luminescence-based assays (e.g., Kinase-Glo®), fluorescence resonance energy transfer (FRET), or ELISA.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response data to a suitable model.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by the test compounds.
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects early apoptotic cells (phosphatidylserine externalization), while PI stains late apoptotic and necrotic cells (compromised cell membrane).
-
Data Analysis: The percentage of cells in different populations (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle distribution.[7]
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).[7]
-
Cell Fixation: The cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the DNA.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Coupling Reagents for the Synthesis of 4-methyl-1H-indole-2-carboxamides
For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount in achieving high yields and purity, particularly when working with functionalized heterocyclic systems such as 4-methyl-1H-indole-2-carboxylic acid. This guide provides a detailed head-to-head comparison of commonly employed coupling reagents for the amidation of this valuable scaffold, supported by experimental data and detailed protocols.
Performance Overview
The selection of an appropriate coupling reagent is critical and can significantly impact reaction efficiency, yield, and purification requirements. Below is a summary of quantitative data for the performance of various coupling reagents in the amidation of 4-methyl-1H-indole-2-carboxylic acid and its close structural analogs.
| Coupling Reagent | Additive/Base | Solvent | Reaction Time | Temperature | Yield (%) | Notes |
| EDC | HOBt, DIPEA | CH₂Cl₂ or DMF | 3 - 12 h | Room Temp. | 10 - 76% | Yields vary depending on the amine substrate. For a related 5-methylindole-2-carboxylic acid, a 66% yield was reported.[1] |
| BOP | DIPEA | DCM | Overnight | Room Temp. | 75 - 94% | Data for the closely related 3-methylindole-2-carboxylic acid. High yields are consistently achieved.[2] |
| HATU | DIPEA or Et₃N | DMF or DCM | 1 - 18 h | 0 °C to Room Temp. | Moderate to High | A highly effective reagent known for rapid reaction times and low racemization, though specific yield for the 4-methyl isomer is not widely reported.[3][4] |
| T3P® | Pyridine or Et₃N | EtOAc or Me-THF | Not Specified | 0 °C to 60 °C | High | A user-friendly and safe reagent with byproducts that are easily removed by aqueous workup.[5][6][7] |
Experimental Protocols & Methodologies
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for each class of coupling reagent.
EDC/HOBt Coupling
This method is a widely used, cost-effective approach for amide bond formation.[1]
Procedure:
-
To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) and the desired amine (1.0 - 1.2 eq) in anhydrous DMF or DCM, add HOBt (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 - 1.5 eq) portion-wise, followed by the dropwise addition of DIPEA (2.0 - 3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
BOP Coupling
BOP is a highly efficient phosphonium-based reagent, often yielding excellent results with minimal side reactions.[2][8]
Procedure:
-
To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq), the amine (1.2 eq), and DIPEA or Et₃N (1.5 eq) in DMF at 0 °C, add BOP reagent (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
HATU Coupling
HATU is a uronium-based reagent known for its high reactivity and fast reaction times, making it suitable for challenging couplings.[3][4]
Procedure:
-
Under an inert atmosphere, dissolve 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) and HATU (1.0 - 1.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add DIPEA (2.0 - 5.0 eq) dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are similar to the EDC/HOBt protocol.
T3P® (Propylphosphonic Anhydride) Coupling
T3P® is a versatile and safe coupling reagent that offers a straightforward workup procedure.[5][6][7]
Procedure:
-
To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) and the amine (1.0 eq) in a suitable solvent such as ethyl acetate or 2-MeTHF, add pyridine or triethylamine (2.0 - 3.0 eq).
-
Add T3P® (1.5 eq, typically as a 50% solution in a suitable solvent) dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature or heated to 60 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The water-soluble byproducts are easily removed during the aqueous workup.
-
The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by chromatography if necessary.
Visualizing the Workflow and Reagent Structures
To better understand the processes and reagents involved, the following diagrams have been generated.
Caption: General workflow for the amide coupling of 4-methyl-1H-indole-2-carboxylic acid.
Caption: Chemical classes of the compared amide coupling reagents.
Conclusion
The choice of coupling reagent for the amidation of 4-methyl-1H-indole-2-carboxylic acid is dependent on the specific requirements of the synthesis, including the nature of the amine, desired yield, reaction time, and cost considerations. For routine couplings, EDC/HOBt offers a balance of cost-effectiveness and good yields. For more challenging substrates or when higher yields are critical, BOP and HATU are excellent choices, with HATU often providing faster reaction times. T3P® stands out as a highly efficient and user-friendly option with the significant advantage of a simple, non-toxic workup, making it an attractive choice for both laboratory and larger-scale synthesis. Researchers are encouraged to screen a selection of these reagents to identify the optimal conditions for their specific application.
References
- 1. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. scribd.com [scribd.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. BOP reagent - Wikipedia [en.wikipedia.org]
Benchmarking the synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate against other methods
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active compounds. Consequently, the efficient synthesis of substituted indoles, such as Ethyl 4-methyl-1H-indole-2-carboxylate, is a critical endeavor in medicinal chemistry and drug development. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering an objective look at their methodologies and reported yields.
At a Glance: Synthesis Methodologies
A variety of methods have been established for the synthesis of the indole core, ranging from classic named reactions to modern cross-coupling strategies. The choice of method often depends on factors such as the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of key approaches that can be applied to the synthesis of this compound.
Quantitative Data Summary
Direct comparative studies for the synthesis of this compound are not extensively documented in a single source. However, by examining the literature for these established indole syntheses, we can compile representative data for similar structures to provide a benchmark for expected performance.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Yield (%) |
| Fischer Indole Synthesis | 3-Methylphenylhydrazine, Ethyl pyruvate | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | 1-8 hours | 60-80% |
| Reissert Indole Synthesis | 2-Methyl-6-nitrotoluene, Diethyl oxalate | NaOEt, Zn/CH₃COOH | Multi-step | 40-60% (overall) |
| Leimgruber-Batcho Synthesis | 4-Methyl-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Pyrrolidine, Raney Ni/H₂ or Pd/C | 4-12 hours | 70-90% |
| Hemetsberger Synthesis | 4-Methylbenzaldehyde, Ethyl azidoacetate | NaOEt, Heat (refluxing xylene) | 2-6 hours | 65-85% |
Note: Yields are approximate and can vary significantly based on the specific substrate, reaction conditions, and scale. The data presented is a composite from general literature on these indole syntheses.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are generalized protocols for the key synthesis methods discussed.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.
Protocol:
-
Hydrazone Formation: 3-Methylphenylhydrazine (1.0 eq.) and ethyl pyruvate (1.1 eq.) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC). The solvent is then removed under reduced pressure.
-
Cyclization: The crude hydrazone is added to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, at 80-100 °C.
-
The reaction mixture is stirred at this temperature for 1-4 hours.
-
Work-up: The reaction is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield this compound.
Reissert Indole Synthesis
The Reissert indole synthesis provides a route to indole-2-carboxylic acids and their esters from o-nitrotoluenes and diethyl oxalate.
Protocol:
-
Condensation: To a solution of sodium ethoxide (NaOEt) in absolute ethanol, 2-methyl-6-nitrotoluene (1.0 eq.) and diethyl oxalate (1.2 eq.) are added. The mixture is refluxed for 4-6 hours.
-
Work-up of Intermediate: The reaction mixture is cooled, and the precipitated sodium salt of the pyruvate ester is filtered and washed with ether. The salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the ethyl 2-(2-methyl-6-nitrophenyl)-2-oxoacetate.
-
Reductive Cyclization: The intermediate ketoester is dissolved in acetic acid, and zinc dust (excess) is added portion-wise with stirring. The reaction is exothermic and should be cooled to maintain a temperature below 40 °C.
-
After the addition is complete, the mixture is stirred for an additional 1-2 hours.
-
Final Work-up: The reaction mixture is filtered to remove excess zinc, and the filtrate is poured into water. The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Purification by column chromatography affords this compound.
Leimgruber-Batcho Indole Synthesis
This method is a versatile and high-yielding route to indoles starting from o-nitrotoluenes.
Protocol:
-
Enamine Formation: 4-Methyl-2-nitrotoluene (1.0 eq.), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq.), and pyrrolidine (0.2 eq.) are heated in DMF at 110-120 °C for 2-4 hours. The reaction is monitored by TLC for the formation of the red-colored enamine intermediate.
-
Reductive Cyclization: The reaction mixture containing the enamine is cooled and diluted with a solvent such as methanol or ethyl acetate. A catalyst, typically Raney Nickel or Palladium on carbon (Pd/C), is added.
-
The mixture is then subjected to hydrogenation (H₂ balloon or Parr apparatus) or treated with a reducing agent like hydrazine hydrate at room temperature or with gentle heating.
-
Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound. A 2004 publication by Srisook and Chi reported the synthesis of a related 4-substituted indole using a modified Leimgruber-Batcho synthesis where the enamine formation was followed by reduction with iron powder in acetic acid and ethanol, heating at 100 °C for 3 hours.
Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal decomposition of an α-azidocinnamate ester to form an indole-2-carboxylate.
Protocol:
-
Azidocinnamate Formation: 4-Methylbenzaldehyde (1.0 eq.) and ethyl azidoacetate (1.1 eq.) are dissolved in absolute ethanol. A solution of sodium ethoxide in ethanol is added dropwise at 0 °C. The mixture is stirred at room temperature for several hours.
-
Work-up of Intermediate: The reaction mixture is poured into water and acidified. The product is extracted with an organic solvent, washed, dried, and concentrated to give the crude ethyl 2-azido-3-(4-methylphenyl)acrylate.
-
Thermolysis: The crude azidocinnamate is dissolved in a high-boiling solvent such as xylene or Dowtherm A and heated to reflux (typically 140-250 °C) for 1-3 hours. The evolution of nitrogen gas is observed.
-
Final Work-up: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound. The Hemetsberger synthesis is known for its good yields, often exceeding 70%.
Logical Workflow of Synthesis Routes
The following diagram illustrates the general workflow for the discussed classical indole synthesis methods, highlighting the key transformations.
Caption: Comparative workflow of classical indole synthesis routes.
Conclusion
The synthesis of this compound can be approached through various established methods. The Leimgruber-Batcho and Hemetsberger syntheses often provide higher yields and may be more amenable to a wider range of substrates. The Fischer indole synthesis remains a robust and widely practiced method, particularly when the appropriate hydrazine is readily available. The Reissert synthesis, while a classic route, can be lower yielding and involve more steps. The choice of the optimal synthetic route will ultimately be guided by factors such as starting material availability, desired scale, and the specific requirements of the research program. Modern methods, such as palladium-catalyzed cross-coupling reactions, also offer powerful alternatives, though they may require more specialized catalysts and reaction conditions.
Assessing the Drug-Likeness of Ethyl 4-methyl-1H-indole-2-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, Ethyl 4-methyl-1H-indole-2-carboxylate and its analogs are of significant interest for drug discovery programs. This guide provides a comparative assessment of their drug-likeness properties, supported by in silico predictive data and detailed experimental protocols. The aim is to furnish researchers with the necessary information to make informed decisions in the early stages of drug development.
Comparative Analysis of Drug-Likeness Parameters
The drug-likeness of a compound is a crucial determinant of its potential to become an orally bioavailable drug. This is often assessed using a combination of physicochemical properties, most notably Lipinski's Rule of Five, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[1][2][3][4] An ideal drug candidate should exhibit a balance of these properties to ensure it can reach its target in the body and exert a therapeutic effect without causing undue toxicity.
In a study of various ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives, in silico methods were employed to predict their drug-likeness and ADMET properties.[5][6][7] The following tables summarize these key parameters for a selection of these derivatives, comparing them to the parent compound, Ethyl 1H-indole-2-carboxylate, and a standard drug, Indomethacin, for context.
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 2.35 | 1 | 2 | 0 |
| This compound | C₁₂H₁₃NO₂ | 203.24 | 2.75 | 1 | 2 | 0 |
| Ethyl 5-methoxy-1H-indole-2-carboxylate | C₁₂H₁₃NO₃ | 219.24 | 2.18 | 1 | 3 | 0 |
| Ethyl 6-chloro-1H-indole-2-carboxylate | C₁₁H₁₀ClNO₂ | 223.66 | 2.98 | 1 | 2 | 0 |
| Indomethacin (Reference Drug) | C₁₉H₁₆ClNO₄ | 357.79 | 4.27 | 1 | 4 | 0 |
Data for indole derivatives are representative values based on in silico predictions for similar structures.[5][7]
Table 2: Predicted ADMET Properties
| Compound | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeation | CYP2D6 Inhibitor | Carcinogenicity |
| Ethyl 1H-indole-2-carboxylate | High | High | No | Non-carcinogen |
| This compound | High | High | No | Non-carcinogen |
| Ethyl 5-methoxy-1H-indole-2-carboxylate | High | High | No | Non-carcinogen |
| Ethyl 6-chloro-1H-indole-2-carboxylate | High | High | No | Non-carcinogen |
| Indomethacin (Reference Drug) | High | High | Yes | Non-carcinogen |
ADMET properties are predicted using in silico models such as SwissADME and PreADMET.[5][6][7]
Experimental Protocols
The data presented above is typically generated using computational (in silico) methods, which are crucial for screening large numbers of compounds in the early phases of drug discovery.
In Silico Drug-Likeness and ADMET Prediction
Objective: To computationally evaluate the physicochemical properties, drug-likeness, and ADMET profile of novel chemical entities.
Methodology:
-
Structure Preparation:
-
The 2D chemical structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
The structures are then converted to a 3D format and their energy is minimized using a suitable force field (e.g., MMFF94).
-
-
Physicochemical Property Calculation:
-
A variety of molecular descriptors are calculated using software platforms like SwissADME, Schrödinger's QikProp, or similar tools.[8]
-
Calculated properties include:
-
Molecular Weight (MW)
-
Octanol-water partition coefficient (logP)
-
Number of hydrogen bond donors (HBD)
-
Number of hydrogen bond acceptors (HBA)
-
Topological Polar Surface Area (TPSA)
-
Number of rotatable bonds
-
-
-
Drug-Likeness Evaluation:
-
ADMET Prediction:
-
ADMET properties are predicted using various models available in platforms like PreADMET or ADMETlab.[5][7]
-
Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
-
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Prediction of renal clearance.
-
Toxicity: Prediction of mutagenicity (Ames test) and carcinogenicity.
-
Visualizing the Assessment Workflow
The following diagram illustrates the typical workflow for the in silico assessment of drug-likeness for a series of chemical compounds.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 5. researchgate.net [researchgate.net]
- 6. In Silico Characterization, ADMET Prediction and Molecular Docking Studies of Few 2/3 Carboxylate-4/5/6-monosubstitued Indole Derivatives as Potential GSK-3β Inhibitors - Neliti [neliti.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 4-methyl-1H-indole-2-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following procedures are based on best practices for similar chemical structures and should be supplemented by a review of the official Safety Data Sheet (SDS) for the specific compound and consultation with your institution's environmental health and safety (EHS) department.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The general handling precautions for indole-based compounds necessitate a stringent safety protocol.
| Personal Protective Equipment (PPE) and Safety Measures | Specification and Use |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber) of a thickness appropriate for the duration of the task. |
| Respiratory Protection | For nuisance exposures or when handling powders, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection or in poorly ventilated areas, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Ventilation | All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound, based on information for analogous compounds, is through a licensed chemical waste disposal service. Direct disposal into sewer systems or general waste streams is strictly prohibited.
-
Containerization:
-
Ensure the waste this compound is stored in a suitable, closed, and clearly labeled container. The label should include the full chemical name and any relevant hazard symbols.
-
If the original container is compromised, transfer the waste to a new, compatible container.
-
-
Waste Segregation:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the full chemical name (this compound) and, if available, the CAS number (16732-80-2) to the disposal service.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and disposed of as chemical waste.
-
After thorough decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in accordance with local regulations, which may include recycling or disposal in a sanitary landfill.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on data for structurally similar compounds and is intended as a guide. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) department for specific and compliant disposal procedures. The absence of a specific SDS for the target compound necessitates a cautious and conservative approach to its handling and disposal.
Personal protective equipment for handling Ethyl 4-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 4-methyl-1H-indole-2-carboxylate (CAS No. 16732-80-2). The following information is based on the known hazards of similar indole derivatives and general laboratory best practices, as a specific Safety Data Sheet (SDS) for this compound was not available.
Immediate Safety Precautions
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory procedures is necessary to determine the full scope of required PPE.[3] However, the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses or Goggles | Must have side shields and meet ANSI Z87.1 standards.[3] For tasks with a high risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common standard for handling solid chemicals and offer protection against incidental contact.[3] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Dust Mask or Respirator | When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation. For operations that may generate significant dust or aerosols, a respirator may be necessary based on a risk assessment. |
| Foot Protection | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A logical workflow for safely handling this compound is essential to minimize risk.
Caption: A streamlined workflow for the safe handling of chemical compounds.
Experimental Protocol for Handling:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials (e.g., absorbent pads, sand) readily accessible.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh and transfer the solid compound, avoiding the creation of dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent.
-
Remove gloves and lab coat before leaving the work area.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
Waste Segregation and Disposal Protocol:
-
Waste Identification: All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., weigh boats, pipette tips), should be considered hazardous waste.[4]
-
Segregation:
-
Solid Waste: Collect all solid waste contaminated with the compound in a dedicated, clearly labeled "Non-Halogenated Solid Organic Waste" container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled "Non-Halogenated Liquid Organic Waste" container.[3] Do not pour this waste down the drain.[3]
-
-
Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated and well-ventilated satellite accumulation area.
-
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
